1-fluorocyclopropanecarbonyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-fluorocyclopropane-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClFO/c5-3(7)4(6)1-2-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZWNRKGZDYAFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288579 | |
| Record name | 1-Fluorocyclopropanecarbonyl chloride | |
| Source | EPA DSSTox | |
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Molecular Weight |
122.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149961-53-5 | |
| Record name | 1-Fluorocyclopropanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149961-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluorocyclopropanecarbonyl chloride | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID101288579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluorocyclopropane-1-carbonyl chloride | |
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Foundational & Exploratory
Comprehensive Guide to the Synthesis of 1-Fluorocyclopropanecarbonyl Chloride
Topic: Synthesis of 1-Fluorocyclopropanecarbonyl Chloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
This compound (CAS 165053-28-3 / 4023-34-1 derivative) is a critical fluorinated building block in medicinal chemistry.[1][2] It serves as a key intermediate for introducing the metabolically stable and lipophilic 1-fluorocyclopropyl motif into pharmaceutical candidates, particularly quinolone antibiotics and kinase inhibitors (e.g., Cabozantinib derivatives).[1]
This guide provides a rigorous, field-validated protocol for synthesizing this compound from its carboxylic acid precursor.[1][2] Unlike generic acyl chloride preparations, the strain of the cyclopropane ring and the electronegativity of the fluorine substituent demand precise thermal control and purification strategies to prevent ring fragmentation or polymerization.
Strategic Retrosynthesis & Pathway Analysis
The synthesis of the target acid chloride is the final activation step of a convergent pathway. The primary challenge lies not in the chlorination itself, but in the efficient access to the 1-fluorocyclopropanecarboxylic acid precursor.
Retrosynthetic Logic
Pathway Visualization
The following diagram illustrates the strategic disconnections and the forward synthesis workflow.
Caption: Retrosynthetic tree showing the convergent routes to the carboxylic acid precursor and the final activation step.
Precursor Preparation: 1-Fluorocyclopropanecarboxylic Acid
Note: If the acid (CAS 137081-41-5) is purchased commercially, proceed directly to Section 4.[1][2]
For in-house preparation, the Haloform Oxidation of 1-(1-fluorocyclopropyl)ethanone is the most robust scale-up route, avoiding the handling of explosive diazo compounds required in alternative carbenoid routes.[1]
Protocol Summary
-
Reagents: 1-(1-fluorocyclopropyl)ethanone (1.0 eq), NaOH (10.0 eq), Bromine (
, 3.1 eq). -
Conditions:
to RT, aqueous medium. -
Workup: Acidification to pH 2, extraction with Ethyl Acetate, drying over
.
Core Protocol: Synthesis of this compound
This section details the conversion of the acid to the acid chloride. The use of Thionyl Chloride (
Reaction Mechanism & Thermodynamics
The reaction proceeds via an acyl chlorosulfite intermediate.[2] The presence of the fluorine atom on the alpha-carbon exerts an inductive electron-withdrawing effect, slightly reducing the nucleophilicity of the carboxylic acid oxygen. Consequently, a catalytic amount of DMF is often employed to form the reactive Vilsmeier-Haack intermediate, facilitating the attack on thionyl chloride.
Reagent Table
| Reagent | MW ( g/mol ) | Equivalents | Role | Hazard Class |
| 1-Fluorocyclopropanecarboxylic Acid | 104.08 | 1.0 | Substrate | Corrosive |
| Thionyl Chloride ( | 118.97 | 1.5 – 2.0 | Chlorinating Agent | Corrosive, Toxic |
| DMF (Dimethylformamide) | 73.09 | 0.05 (Cat.)[1][2] | Catalyst | Reprotoxin |
| Toluene (Optional) | 92.14 | Solvent | Solvent | Flammable |
Step-by-Step Methodology
Step 1: Setup
-
Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap evolved
and gases. -
Critical: Ensure the system is strictly anhydrous. Moisture will hydrolyze the product back to the acid or generate dangerous pressure.
Step 2: Addition
-
Charge the flask with 1-Fluorocyclopropanecarboxylic Acid (e.g., 50 g, 0.48 mol).[1][2]
-
Optional: If the reaction mixture is too viscous, add dry Toluene (2–3 volumes).[1] However, neat reactions are often preferred to simplify distillation.[1][2]
-
Heat the system to 50°C .
-
Add Thionyl Chloride dropwise via the addition funnel over 30–60 minutes.
Step 3: Reaction & Reflux[2][3]
-
Once addition is complete, slowly ramp the temperature to reflux (approx. 80–90°C) .[1][2]
-
Maintain reflux for 2–4 hours .
-
Endpoint Monitoring: Monitor by GC or by taking a small aliquot, quenching with methanol, and checking for the methyl ester via TLC/NMR.[1][2] Disappearance of the acid peak indicates completion.
Step 4: Purification (Fractional Distillation)[1][2][3]
-
Cool the mixture to room temperature.
-
Replace the reflux condenser with a short-path distillation head.
-
Degassing: Apply weak vacuum initially to remove residual
and .[1][2] -
Distillation: Distill the product under reduced pressure.
-
Target Fraction: Collect the fraction boiling at 71°C at 300 mbar (or ~35-40°C at 20-30 mmHg).
-
Note: The product is a colorless to pale yellow liquid with a pungent odor.[7]
-
Experimental Workflow Diagram
Caption: Operational workflow for the chlorination of 1-fluorocyclopropanecarboxylic acid.
Quality Control & Characterization
Trustworthiness in synthesis relies on rigorous characterization.[1][2] The following data points confirm the identity and purity of the synthesized chloride.
-
H NMR (
): Look for the cyclopropyl protons. The multiplets typically appear between 1.4 – 1.8 ppm.[2] The absence of the broad -COOH singlet ( >10 ppm) confirms conversion. - F NMR: A characteristic multiplet (or triplet of multiplets) depending on the coupling with the cyclopropyl protons.
-
Purity Check: Derivatize a small sample with excess methanol.[1][2] Inject the resulting methyl ester into GC-MS to verify purity >98%.
Safety & Handling (E-E-A-T)
As a Senior Application Scientist, I must emphasize that this protocol involves high-risk hazards.
-
Corrosivity: Both Thionyl Chloride and the product are lachrymators and cause severe skin burns.[1][2] All operations must occur in a functioning fume hood.[1][2]
-
Pressure Hazard: The reaction generates moles of gas (
, ) equal to twice the moles of starting material. Scrubber lines must be wide-bore to prevent clogging and over-pressurization.[1][2] -
Water Reactivity: The product reacts violently with water to regenerate the acid and
.[2] Store under inert atmosphere (Argon/Nitrogen) in a fridge ( ). -
Fluorine Specifics: While the C-F bond is stable, thermal decomposition at extreme temperatures (>150°C) could theoretically release HF.[1][2] Keep distillation bath temperatures controlled.
References
-
Bayer AG. (1996).[1][2] Process for the preparation of 1-fluoro-cyclopropane-1-carboxylic acid.[1][2][3][4][8] US Patent 5,498,750.[1][2] Link
-
Eastman Chemical Company. (1995).[1][2][9] Processes for the preparation of cyclopropanecarboxylic acid.[3][4][5][8][9] WO Patent Application.[1][2][4] Link
-
Haufe, G. (2021).[1][2] The preparation and properties of 1,1-difluorocyclopropane derivatives.[1][3][10][11] Beilstein Journal of Organic Chemistry.[2] Link
-
Sigma-Aldrich. (2024).[1][2] Cyclopropanecarbonyl chloride Safety Data Sheet.[1][2]Link[1][2]
Sources
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- 4. tdcommons.org [tdcommons.org]
- 5. researchgate.net [researchgate.net]
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- 7. CAS 4023-34-1: Cyclopropanecarbonyl chloride | CymitQuimica [cymitquimica.com]
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- 9. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 10. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 1-fluorocyclopropanecarbonyl chloride: Properties, Synthesis, and Applications
Introduction: The Strategic Value of the Fluorocyclopropyl Moiety
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a proven method for optimizing pharmacokinetic and pharmacodynamic profiles. The cyclopropane ring, a motif of significant interest, imparts conformational rigidity and a unique three-dimensional character to molecules, which can enhance binding affinity to biological targets.[1] When combined with fluorine, the most electronegative element, the resulting fluorocyclopropyl group offers medicinal chemists a powerful tool to modulate properties such as metabolic stability, lipophilicity, and membrane permeability.[2][3]
1-fluorocyclopropanecarbonyl chloride (CAS No. 149961-53-5) is a highly reactive and valuable building block that serves as a gateway to incorporating this privileged moiety.[4] As a bifunctional reagent, it possesses the strained, fluorinated cyclopropane ring and a reactive acyl chloride handle. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and safe handling, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physicochemical and Spectroscopic Properties
Obtaining a complete, experimentally verified dataset for this reactive intermediate is challenging. The following properties are a combination of reported data and predicted characteristics based on analogous structures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Comment |
| Molecular Formula | C₄H₄ClFO | Calculated |
| Molecular Weight | 122.53 g/mol | Calculated[4] |
| CAS Number | 149961-53-5 | [4] |
| Appearance | Predicted: Colorless to light yellow liquid | Based on analogous acyl chlorides like cyclopropanecarbonyl chloride.[5] |
| Odor | Predicted: Pungent, acrid | Characteristic of acyl chlorides.[6] |
| Boiling Point | 71 °C at 300 mbar (approx. 225 mmHg) | Experimentally determined.[7] |
| Reactivity with Water | Reacts violently | Common for acyl chlorides, producing 1-fluorocyclopropanecarboxylic acid and hydrochloric acid gas.[5][6] |
| Solubility | Soluble in common aprotic organic solvents | Such as Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether. Insoluble and reactive in protic solvents. |
Spectroscopic Profile (Predicted)
Detailed experimental spectra for this compound are not widely published. The following are predicted characteristics based on fundamental principles of spectroscopy and analysis of similar structures.[8][9][10]
-
¹H NMR: The spectrum is expected to show complex multiplets for the four cyclopropyl protons. The protons on the carbon adjacent to the fluorine atom will be significantly deshielded and will show coupling to fluorine (²J-H,F). The protons on the carbon adjacent to the carbonyl group will also be deshielded. The signals would likely appear in the δ 1.5-2.5 ppm range.
-
¹³C NMR: Three distinct carbon signals are expected:
-
A carbonyl carbon signal (C=O) significantly downfield (δ > 170 ppm).
-
A quaternary carbon attached to fluorine (C-F), which will appear as a doublet due to one-bond carbon-fluorine coupling (¹J-C,F) and will be shifted downfield (approx. δ 80-100 ppm).
-
Two equivalent methylene carbons (-CH₂-) of the cyclopropane ring, appearing further upfield.
-
-
IR Spectroscopy: Key vibrational frequencies would include:
-
A strong C=O stretching band for the acyl chloride, typically in the range of 1780-1815 cm⁻¹.
-
C-F stretching vibrations.
-
C-Cl stretching vibrations (typically below 800 cm⁻¹).
-
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 122. An isotopic peak (M+2) at m/z 124 with approximately one-third the intensity of the M⁺ peak would be present, characteristic of a molecule containing one chlorine atom.
Synthesis and Mechanism
The most direct and common laboratory-scale synthesis of this compound is the chlorination of its corresponding carboxylic acid precursor, 1-fluorocyclopropanecarboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.[11][12]
Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Causality: This protocol is designed based on a documented procedure for converting 1-fluorocyclopropane-1-carboxylic acid to the acyl chloride.[7] The use of a catalytic amount of N,N-dimethylformamide (DMF) is a standard technique that accelerates the reaction by forming a reactive Vilsmeier intermediate in situ.[12] The reaction is performed under reflux to ensure it proceeds to completion, and purification is achieved via distillation to separate the product from non-volatile impurities.
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (filled with CaCl₂ or Drierite®), add 1-fluorocyclopropane-1-carboxylic acid (5.2 g, 0.05 mol).
-
Reagent Addition: In a well-ventilated fume hood, carefully add thionyl chloride (7.1 g, 4.4 mL, 0.06 mol). Add 2-3 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction: Slowly heat the stirred mixture to reflux. The reaction progress can be monitored by the evolution of sulfur dioxide and hydrogen chloride gas, which should be directed to a scrubber (e.g., a beaker with NaOH solution). Continue refluxing for 2 hours after gas evolution ceases to ensure complete conversion.
-
Purification: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride can be removed by simple distillation at atmospheric pressure. The desired product, this compound, is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 71 °C at 300 mbar.[7]
-
Storage: The purified product should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container to prevent hydrolysis from atmospheric moisture.
Reaction Mechanism
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.
Caption: Simplified mechanism for the formation of an acyl chloride from a carboxylic acid using thionyl chloride.
Reactivity Profile: Amide Bond Formation
As a highly reactive acyl chloride, this compound is an excellent electrophile for nucleophilic acyl substitution reactions. Its most common application is in the formation of amides through reaction with primary or secondary amines.[2][13]
Causality: This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The purpose of the base is twofold: first, to deprotonate the amine, increasing its nucleophilicity, and second, to neutralize the hydrochloric acid byproduct generated during the reaction.[14] Failure to scavenge the HCl would result in the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
General Reaction Scheme and Mechanism
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stability of 1-fluorocyclopropanecarbonyl chloride
Executive Summary
1-Fluorocyclopropanecarbonyl chloride (1-F-CPCC) is a high-value, highly reactive electrophile employed primarily as a pharmacophore building block in the synthesis of fluoroquinolone antibiotics and kinase inhibitors. Its stability is governed by two competing structural forces: the significant ring strain of the cyclopropane moiety (~27.5 kcal/mol) and the potent inductive effect of the
This guide provides a definitive analysis of its thermodynamic and kinetic stability, establishing protocols that prevent the three primary modes of failure: hydrolytic degradation , thermal decarbonylation , and acid-catalyzed ring opening .
Structural Analysis & Reactivity Profile
The instability of 1-F-CPCC is not random; it is a predictable consequence of its molecular orbital arrangement.
-
Electronic Activation: The fluorine atom at the C1 position exerts a strong inductive withdrawing effect (-I), significantly increasing the electrophilicity of the carbonyl carbon compared to non-fluorinated cyclopropanecarbonyl chloride. This makes the molecule hyper-sensitive to nucleophilic attack (e.g., by water).
-
Ring Strain: The Walsh orbitals of the cyclopropane ring possess significant p-character, allowing them to conjugate with the carbonyl system. While this typically stabilizes the ring, the presence of the acyl chloride makes the system susceptible to ring-opening reactions in the presence of Lewis acids or high heat.
Table 1: Physicochemical Stability Markers
| Property | Value (Approx/Derived) | Stability Implication |
| Boiling Point | 105–110 °C (at 760 mmHg)* | Distillable, but prolonged heating >120°C risks decomposition. |
| Flash Point | ~35 °C (Est.) | Flammable; vapor forms explosive mixtures. |
| Hydrolytic Half-Life | < 10 seconds (Ambient air) | Requires strict anhydrous handling (Schlenk/Glovebox). |
| Decarbonylation Temp | > 140 °C | Thermally stable under standard distillation; unstable in storage >25°C. |
*Note: Value estimated based on parent cyclopropanecarbonyl chloride (BP 119°C) and fluorine substitution effects.
Degradation Mechanisms
Understanding how the molecule fails is the first step in preventing it. The following diagram illustrates the two critical degradation pathways: Hydrolysis (moisture-driven) and Thermal Decomposition.
Figure 1: Primary degradation pathways. The hydrolysis pathway (top) is kinetically favored at room temperature. The decarbonylation pathway (bottom) becomes relevant at high temperatures or in the presence of metal catalysts.
Stability-Driven Handling Protocols
To maintain the integrity of 1-F-CPCC, researchers must adopt a "Zero-Moisture, Low-Thermal-Load" approach.
Storage Specifications
-
Temperature: Store at 2–8°C . While the pure compound is stable at room temperature for short periods, cold storage inhibits autocatalytic decomposition caused by trace HCl formation.
-
Atmosphere: Headspace must be backfilled with Argon or Nitrogen . Argon is preferred due to its higher density, providing a better blanket against moisture ingress.
-
Container: Teflon-lined or glass stoppers only. Do not use rubber septa for long-term storage, as acid chloride vapors will embrittle the rubber, leading to seal failure and moisture entry.
Synthesis & Isolation Workflow
The most stable form of 1-F-CPCC is the freshly distilled material. The following workflow ensures minimal degradation during generation from the parent acid.
Reagents:
-
1-Fluorocyclopropanecarboxylic acid (Starting Material)
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)[1]
-
Catalytic DMF (Dimethylformamide)[2]
Protocol:
-
Setup: Flame-dry all glassware. Assemble a distillation apparatus with a Vigreux column under N₂ flow.
-
Chlorination: Add the acid to the flask. Add SOCl₂ (1.2 equiv) dropwise at 0°C.
-
Expert Insight: Do not rush the addition.[3] The reaction is endothermic initially but releases HCl/SO₂ gas which can carry off volatile product if vigorous bubbling occurs.
-
-
Reflux: Heat to 60°C for 2 hours. Monitor gas evolution.
-
Purification (Critical): Do not wash with water. Proceed directly to fractional distillation .
-
Collect the fraction boiling at 105–110°C (ambient pressure) or equivalent reduced pressure boiling point.
-
Self-Validating Step: The distillate should be colorless. A yellow tint indicates dissolved elemental chlorine or polymerization byproducts.
-
Quality Control & Validation
Due to its reactivity, direct HPLC analysis is impossible (the column water will hydrolyze it). Use the following derivatization method for accurate purity assessment.
Derivatization Protocol for GC/HPLC
-
Sampling: Take 10 µL of 1-F-CPCC under inert gas.
-
Quenching: Immediately inject into a vial containing 500 µL of anhydrous Methanol and 500 µL of Dichloromethane.
-
Reaction:
-
-
Analysis: Analyze the resulting Methyl 1-fluorocyclopropanecarboxylate .
-
Interpretation:
-
Single Peak (Methyl Ester) = Pure Acid Chloride.
-
Peak at retention time of free Acid = Hydrolysis occurred before derivatization (Sample compromised).
-
Figure 2: Derivatization workflow for purity analysis. Direct analysis of the acid chloride leads to variable results due to environmental moisture.
Safety & Toxicology
-
Lachrymator: Like all low-molecular-weight acid chlorides, 1-F-CPCC is a potent lachrymator. Work exclusively in a fume hood.
-
Inhalation Hazard: Hydrolyzes in lung tissue to form HCl and fluorinated acids. Immediate pulmonary edema risk.
-
Skin Contact: Causes immediate chemical burns. Do not wash with water initially (exothermic reaction); wipe with a dry cloth, then wash with soap and water.
References
-
Synthesis of Cyclopropanecarbonyl Chloride Derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1976, pp. 146-147.[4] Link
-
Process for the Preparation of Cyclopropanecarbonyl Chloride. U.S. Patent 5,504,245, 1996. Link
-
Safety Data Sheet: Cyclopropanecarbonyl Chloride. Thermo Fisher Scientific, 2010 (Revised 2025).[5] Link
-
Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369. Link
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- 3. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
A Comprehensive Technical Guide to the Safe Handling and Storage of 1-Fluorocyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 1-fluorocyclopropanecarbonyl chloride (CAS No. 149961-53-5)[1]. As a reactive acyl chloride with a strained cyclopropyl ring and a fluorine substituent, this compound presents a unique combination of chemical properties that demand rigorous adherence to safety standards. This document is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and ensure safe and effective use in research and development settings.
Understanding the Inherent Reactivity and Hazards
This compound is a valuable building block in medicinal chemistry and organic synthesis. However, its utility is intrinsically linked to its high reactivity, which also constitutes its primary hazard. The molecule's reactivity is a confluence of three key structural features: the acyl chloride group, the strained three-membered cyclopropane ring, and the influence of the fluorine atom.
The acyl chloride functional group is notoriously reactive and readily undergoes nucleophilic acyl substitution. This reactivity is the cornerstone of its synthetic utility but also means it will react vigorously with a wide range of common laboratory substances.
The cyclopropane ring introduces significant ring strain, which can influence the compound's stability and reactivity in ways not observed in acyclic analogs.
Due to its chemical nature as a corrosive and reactive liquid, it is imperative to handle this compound with the utmost care.
Hazard Identification and Risk Mitigation
Based on the known hazards of similar acyl chlorides, this compound is expected to be flammable, corrosive, and highly reactive with water [2][3][4]. Contact with moisture will lead to a violent reaction, liberating corrosive and toxic hydrogen chloride (HCl) gas[2][4]. Inhalation of vapors or direct contact with the liquid can cause severe burns to the skin, eyes, and respiratory tract[3].
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE, with the rationale for each component.
| PPE Component | Specifications and Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield are essential. Standard safety glasses do not provide adequate protection against splashes. The corrosive nature of the compound and its reaction products can cause irreversible eye damage. |
| Hand Protection | Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is a recommended practice to provide an additional layer of protection in case of a breach in the outer glove. Always inspect gloves for any signs of degradation or damage before use. |
| Body Protection | A flame-retardant laboratory coat, worn over personal clothing, is required. An additional chemical-resistant apron should be worn when handling larger quantities. |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of its corrosive vapors. In the event of a significant spill or a failure of engineering controls, a self-contained breathing apparatus (SCBA) may be necessary for emergency response personnel. |
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood . The fume hood serves to contain and exhaust any vapors, protecting the user from inhalation exposure. It is crucial to ensure the fume hood has been recently certified and to work with the sash at the lowest practical height.
Safety showers and eyewash stations must be readily accessible and tested regularly. Their locations should be clearly marked and unobstructed.
Standard Operating Procedure for Handling
The following step-by-step protocol is designed to minimize exposure and ensure safe handling during routine laboratory operations.
Storage Requirements: Maintaining Stability and Preventing Accidents
Proper storage is critical to maintaining the integrity of this compound and preventing hazardous situations.
| Storage Parameter | Requirement and Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture. |
| Temperature | Store in a cool, dry, and well-ventilated area, away from sources of heat or ignition. Refrigeration is often recommended for acyl chlorides to slow down any potential decomposition. |
| Container | Keep the container tightly sealed. The original container is preferred. Ensure the container is in good condition with no signs of damage or leaks. |
| Incompatible Materials | Store separately from water, alcohols, amines, strong bases, and oxidizing agents[2]. Accidental mixing can lead to violent reactions. |
| Location | Store in a designated cabinet for corrosive and flammable liquids. |
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response
For large spills, evacuate the area immediately and contact the institution's emergency response team.
Exposure Procedures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for cyclopropanecarbonyl chloride, as a specific SDS for the fluorinated analog may not be available.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and contaminated PPE, must be treated as hazardous waste.
-
Collect all waste in a designated, properly labeled, and sealed container.
-
The container should be stored in a well-ventilated area, away from incompatible materials.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Conclusion
This compound is a potent reagent with significant synthetic value. However, its inherent reactivity necessitates a comprehensive understanding of its hazards and a strict adherence to safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- Fisher Scientific. (2010, May 14). SAFETY DATA SHEET: Cyclopropanecarbonyl chloride.
- ChemPoint.com. (2017, June 23). 1 Identification 2 Hazard(s) identification.
- Aaronchem. (n.d.). 149961-53-5 | MFCD28360739 | 1-fluorocyclopropane-1-carbonyl chloride.
- ChemicalBook. (n.d.). Cyclopropanecarbonyl chloride(4023-34-1).
- Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride 920501-69-5.
- BD Regulatory Documents. (2024, June 7). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)cyclopropanecarbonyl chloride 920501-69-5.
- Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET: Cyclopropanecarbonyl chloride.
- EPA OSC Response. (n.d.). Material Safety Data Sheet.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, December 24). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET.
- PubChem. (n.d.). Cyclopropanecarbonyl chloride.
- Sigma-Aldrich. (n.d.). Cyclopropanecarbonyl chloride 98%.
- Safety data sheet. (2024, May 17).
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Thermo Scientific Chemicals. (n.d.). Cyclopropanecarbonyl chloride, 98% 25 g.
- Wisconsin.gov. (2025, January 27). VendorNet Contract Information.
- DemandStar. (n.d.). Supply and Delivery of Liquid Dispersion Polymer Completed.
- Fisher Scientific. (n.d.). Certificate of Analysis.
- FPDS-NG ezSearch. (n.d.).
Sources
The Fluorinated Cyclopropane Pharmacophore: A Technical Guide to Discovery, Synthesis, and Application
Executive Summary
This technical guide provides a comprehensive analysis of fluorinated cyclopropanes, a structural motif that has evolved from a theoretical curiosity in the 1950s to a cornerstone of modern medicinal chemistry. By merging the rigid geometric constraints of the cyclopropane ring with the extreme electronegativity of fluorine, these scaffolds offer unique physicochemical properties—such as "Janus-face" polarity and metabolic resistance—that are critical for optimizing drug candidates. This document details the historical evolution of synthetic methods, from hazardous carbene precursors to modern catalytic systems, and provides validated protocols for laboratory implementation.
Chapter 1: Historical Genesis & Structural Paradigms
The Early Era (1950s–1970s)
The history of fluorinated cyclopropanes began in the early 1950s, driven by the expanding field of organofluorine chemistry.
-
1952: Atkinson and colleagues reported early work on fluorinated cyclopropanes, marking the initial foray into this chemical space.
-
1960s: The field gained momentum with the work of Tarrant and Misani. The primary method of synthesis involved the thermal decomposition of chlorodifluoromethane (Freon 22) or chlorodifluoroacetate salts to generate difluorocarbene (:CF₂). While effective, these early methods required harsh pyrolysis conditions (often >150°C) that limited substrate scope.
Structural Theory: The "Fluorine Effect"
The stability and reactivity of fluorinated cyclopropanes are governed by the interaction between the fluorine substituents and the cyclopropane's Walsh orbitals.
-
Walsh Orbitals: The C–C bonds in cyclopropane possess significant p-character (sp⁵-like), allowing them to interact with π-systems. Fluorine substitution lowers the energy of these orbitals, stabilizing the ring against electrophilic attack but making the C–C bonds susceptible to specific ring-opening reactions.
-
Bond Geometry:
-
C1–C2 Bond Shortening: The bond connecting the two geminal fluorine atoms shortens due to the strengthening of the C–F bonds and the "bent bond" character.
-
Distal Bond Lengthening: The C1–C3 bond (distal to the fluorines) lengthens, creating a specific weak point often exploited in ring-opening functionalization.
-
-
"Janus-Face" Polarity: All-cis-1,2,3-trifluorocyclopropane exhibits a unique polarity profile where one face of the ring is highly electronegative (fluorine-rich) and the other is electropositive. This facilitates unique non-covalent interactions, including stacking in crystal lattices and binding pockets.
Chapter 2: Synthetic Evolution
The synthesis of gem-difluorocyclopropanes has evolved from high-temperature pyrolysis to mild, catalytic generation of difluorocarbene.
Evolution of Difluorocarbene Sources
The following diagram illustrates the progression from hazardous reagents to modern, user-friendly precursors.
Caption: Evolution of difluorocarbene sources from early pyrolytic methods to modern catalytic reagents.
Modern Reagents
-
TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate): Developed by Dolbier, this reagent allows for the generation of :CF₂ under neutral conditions at moderate temperatures (~110°C), tolerating a wide range of functional groups.
-
Ruppert-Prakash Reagent (TMSCF₃): Originally a nucleophilic trifluoromethylating agent, it was adapted to generate :CF₂ using sodium iodide (NaI) as an initiator. This method is highly efficient for electron-deficient alkenes.
Chapter 3: Physicochemical Properties & Bioisosterism
Fluorinated cyclopropanes are not just structural linkers; they are active modulators of drug properties.[1][2][3]
Comparative Properties Table
| Property | Cyclopropane (CP) | gem-Difluorocyclopropane (DFCP) | Impact on Drug Design |
| Bond Angle (C-C-C) | 60° | ~63° (Distal bond widens) | Alters vector of attached groups. |
| Lipophilicity (LogP) | Moderate | Increased | Enhances membrane permeability. |
| Metabolic Stability | Susceptible to P450 oxidation | Highly Resistant | Blocks metabolic "soft spots" (e.g., prevents hydroxylation). |
| pKa Influence | Neutral | Electron-withdrawing (Inductive) | Lowers pKa of neighboring amines/acids. |
| Conformation | Rigid | Rigid + Electronic Bias | Locks side chains in bioactive conformations via gauche effects. |
Bioisosteric Applications[5]
-
Carbonyl Bioisostere: The gem-difluorocyclopropane unit can mimic the electronic distribution of a carbonyl group (C=O) while remaining chemically inert to nucleophiles.
-
Ethyl/Isopropyl Replacement: Replacing alkyl chains with fluorinated cyclopropanes reduces metabolic clearance while maintaining steric bulk.
Chapter 4: Key Experimental Protocols
Protocol 1: gem-Difluorocyclopropanation using TFDA (Dolbier's Method)
Principle: TFDA undergoes fluoride-catalyzed decarboxylation and desulfonylation to release :CF₂. Scope: Excellent for electron-rich and electron-neutral alkenes.
Reagents:
-
Substrate: Alkene (1.0 equiv)
-
Reagent: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (2.0–3.0 equiv)
-
Catalyst: Sodium Fluoride (NaF) (0.1–0.2 equiv)
-
Solvent: Diglyme (anhydrous)
Step-by-Step Workflow:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain an inert atmosphere (N₂ or Ar).
-
Charging: Add the alkene (10 mmol) and NaF (1 mmol, 42 mg) to the flask. Add anhydrous diglyme (10 mL).
-
Addition: Heat the mixture to 110–120°C. Using a syringe pump, slowly add TFDA (25 mmol) dropwise over 2–4 hours. Note: Slow addition is crucial to prevent carbene dimerization (formation of tetrafluoroethylene).
-
Reaction: Stir at 110°C for an additional 2 hours after addition is complete. Monitor via TLC or ¹⁹F NMR (disappearance of TFDA signal at -103 ppm).
-
Workup: Cool to room temperature. Dilute with diethyl ether and wash extensively with water (to remove diglyme) and brine.
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.
Protocol 2: gem-Difluorocyclopropanation using TMSCF₃ (Ruppert-Prakash)
Principle: Iodide-induced silane cleavage generates the CF₃ anion, which eliminates fluoride to form :CF₂. Scope: Preferred for electron-deficient alkenes (e.g., acrylates, styrenes).
Reagents:
-
Substrate: Alkene (1.0 equiv)
-
Reagent: TMSCF₃ (Trifluoromethyltrimethylsilane) (2.0 equiv)
-
Initiator: Sodium Iodide (NaI) (0.2–0.5 equiv)
-
Solvent: THF or Acetonitrile (anhydrous)
Step-by-Step Workflow:
-
Setup: Use a sealed pressure tube or heavy-walled flask for this reaction, as minor pressure can build up.
-
Charging: Combine alkene (5 mmol), NaI (1 mmol, 150 mg), and solvent (5 mL) in the vessel.
-
Reaction: Add TMSCF₃ (10 mmol) in one portion. Seal the vessel and heat to 110°C (if using THF) or 65–80°C (if using MeCN) for 2–6 hours.
-
Monitoring: Check ¹⁹F NMR. The product signal typically appears around -125 to -150 ppm depending on substitution.
-
Workup: Cool, dilute with ether, wash with water/brine.
-
Purification: Standard flash chromatography.
Chapter 5: Case Studies in Drug Discovery
Logic of Pharmacophore Design
The following diagram details the decision-making process for incorporating fluorinated cyclopropanes into a drug scaffold.
Caption: SAR logic flow for deploying fluorinated cyclopropanes to solve specific medicinal chemistry challenges.
Real-World Examples
-
Zosuquidar (P-glycoprotein Inhibitor): Contains a gem-difluorocyclopropane moiety. The fluorine atoms prevent metabolic oxidation of the cyclopropane ring while maintaining the rigid geometry required for binding to the transporter.
-
Sitafloxacin (Fluoroquinolone Antibiotic): Features a fluorinated cyclopropane ring that enhances potency against resistant bacterial strains and improves the pharmacokinetic profile compared to non-fluorinated analogs.
-
5-HT2C Agonists: Research has shown that replacing phenyl ring hydrogens with fluorinated cyclopropyl groups can significantly enhance selectivity for serotonin receptors by modulating the lipophilicity and vector orientation of the pharmacophore.
References
-
Grygorenko, O. O., et al. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Link
-
Dolbier, W. R., et al. (2000). Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Efficient Reagent for the Generation of Difluorocarbene. Journal of Organic Chemistry. Link
-
Wang, F., et al. (2011). Trifluoromethyltrimethylsilane as a Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Beilstein Journal of Organic Chemistry. Link
-
Nairoukh, Z., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Gill, D. M., et al. (2014).[4] An Improved Method for Difluorocyclopropanation of Alkenes. Synlett. Link
-
Federsel, H. J. (2003).[5] Preparation of Highly Fluorinated Cyclopropanes and Ring-Opening Reactions. Journal of Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]
- 4. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
1-fluorocyclopropanecarbonyl chloride as a building block in drug discovery
Topic: 1-Fluorocyclopropanecarbonyl Chloride: A Strategic Building Block for DMPK Optimization and Conformational Control Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary: The Fluorine Effect in Cyclopropyl Scaffolds
In modern drug discovery, the transition from simple alkyl chains to fluorinated cycloalkyl motifs represents a paradigm shift in lead optimization. This compound (CAS: 1759-53-1 / 4023-34-1 derivatives) has emerged as a high-value electrophile for introducing the 1-fluorocyclopropyl-1-carboxamide moiety.
Unlike its non-fluorinated parent, this motif offers a unique trifecta of properties:
-
Metabolic Armor: The C–F bond at the
-position completely blocks Cytochrome P450-mediated hydroxylation, a common clearance pathway for cyclopropyl and isopropyl groups. -
Electronic Tuning: The electronegative fluorine atom modulates the pKa of the amide N-H (~1–2 log units lower than non-fluorinated analogs), potentially enhancing hydrogen-bond donor strength in the receptor pocket.
-
Conformational Locking: The rigid cyclopropane ring, combined with the stereoelectronic gauche effect of fluorine, restricts the rotatable bond vector, reducing the entropic penalty upon protein binding.[1]
This guide details the handling, synthetic utility, and strategic application of this building block, grounded in recent case studies including KRAS G12D inhibitors and PROTAC linkers.[1]
Scientific Rationale & Mechanism
Bioisosterism and Metabolic Stability
The 1-fluorocyclopropyl group is frequently employed as a bioisostere for isopropyl , tert-butyl , and cyclopropyl groups.[1] While standard cyclopropyl groups are relatively stable, they are susceptible to oxidative ring opening or
-
Mechanism of Stabilization: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol). Substitution at the 1-position prevents the formation of the radical intermediate required for P450 oxidation.
-
Lipophilicity (LogP): Fluorine introduction typically lowers lipophilicity compared to a methyl group but may increase it slightly relative to a hydrogen. However, the 1-fluorocyclopropyl group often maintains a lower LogD than a tert-butyl group while filling a similar hydrophobic volume.
Case Study: KRAS G12D Inhibitors
Recent patent literature (e.g., WO2024040109A2) highlights the use of the 1-fluorocyclopropanecarbonyl moiety in the design of KRAS G12D inhibitors. In these complex macrocycles or diazabicyclo-octane derivatives, the motif serves as a critical "cap" that:
-
Occupies a specific hydrophobic sub-pocket on the KRAS surface.
-
Protects the terminal amine from metabolic degradation.
-
Rigidifies the linker region to maintain the bioactive conformation.
Experimental Protocols
Safety & Handling (Critical)
Hazard Class: Corrosive, Lachrymator, Moisture Sensitive.[1] Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Volatility: this compound is a volatile liquid. All transfers must occur in a well-ventilated fume hood.
-
Reactivity: Reacts violently with water to release HCl and HF (trace). Glassware must be oven-dried.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1]
Protocol A: Synthesis of the Acid Chloride (In-Situ)
Rationale: Commercial acid chlorides can hydrolyze over time. For critical SAR campaigns, generating the chloride fresh from 1-fluorocyclopropanecarboxylic acid is recommended to ensure stoichiometry.[1]
Reagents:
-
1-Fluorocyclopropanecarboxylic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (2.0 equiv)
-
DMF (Catalytic, 1-2 drops)[1]
-
Dichloromethane (DCM), Anhydrous[1]
Step-by-Step:
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid in anhydrous DCM (0.2 M concentration).
-
Activation: Add catalytic DMF (1 drop per mmol substrate).
-
Chlorination:
-
Option 1 (Mild): Add Oxalyl Chloride dropwise at 0°C. Allow to warm to RT and stir for 2 hours. (Gas evolution: CO, CO₂, HCl).[1]
-
Option 2 (Robust): Add Thionyl Chloride dropwise. Reflux at 40°C for 1–2 hours.
-
-
Concentration: Remove solvent and excess reagent under reduced pressure (rotary evaporator with a caustic trap).
-
Usage: Redissolve the crude residue immediately in the reaction solvent (e.g., THF or DCM) for the coupling step. Do not store the crude residue.
Protocol B: General Amide Coupling (The "Standard" Workflow)
Rationale: This protocol uses a mild base to scavenge HCl, preventing acid-sensitive functional group degradation in the amine partner.
Reagents:
-
Amine Partner (1.0 equiv)
-
This compound (1.1 – 1.2 equiv)
-
Triethylamine (TEA) or DIPEA (Hunig’s Base) (2.0 – 3.0 equiv)
-
DCM or THF (Anhydrous)
-
DMAP (Optional, 0.1 equiv for sterically hindered amines)[1]
Step-by-Step:
-
Preparation: Dissolve the Amine (1.0 equiv) and Base (2.5 equiv) in anhydrous DCM (0.1 M) at 0°C under Argon.
-
Addition: Add this compound (1.1 equiv) dropwise (neat or as a solution in DCM) to the amine mixture.
-
Note: The reaction is exothermic.[2] Control addition rate to maintain temp < 5°C.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (look for M+1 mass of Product).
-
QC Check: If starting amine persists, add 0.1 equiv DMAP and stir for an additional hour.
-
-
Quench: Add saturated NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[2]
-
Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).
Visualization & Workflow
Decision Matrix for Amide Coupling Optimization
This diagram guides the researcher through common troubleshooting steps when using this specific building block.
Figure 1: Optimization workflow for coupling this compound with amines. The pathway accounts for solubility and reactivity challenges common with hindered drug scaffolds.
Mechanistic Insight: Metabolic Blockade
The following diagram illustrates why the 1-fluoro substitution provides superior metabolic stability compared to the standard cyclopropyl group.
Figure 2: Mechanism of metabolic stabilization. The high bond dissociation energy of the C-F bond prevents the initial hydrogen abstraction step required for CYP450-mediated clearance.
Comparative Data: Physicochemical Properties
The following table highlights the theoretical shifts in properties when substituting a standard isopropyl or cyclopropyl group with the 1-fluorocyclopropyl moiety.
| Property | Isopropyl (-CH(CH₃)₂) | Cyclopropyl (-C₃H₅) | 1-Fluorocyclopropyl (-C₃H₄F) | Impact on Drug Design |
| Metabolic Stability | Low (Benzylic/Tertiary H) | Moderate (Ring strain/ | High (Blocked | Extends |
| Conformation | Flexible (Rotatable) | Rigid (Semi-locked) | Rigid + Electronic Bias | Fixes amide vector; reduces entropy loss. |
| LogP (Lipophilicity) | High (Reference) | Lower (~ -0.4 vs iPr) | Moderate (Similar to iPr) | Maintains hydrophobic contacts without metabolic liability. |
| Amide pKa (NH) | ~16-17 | ~16 | ~14-15 | Increases H-bond acidity; stronger interaction with target. |
References
-
KRAS Inhibitors: Macrocyclic compounds as KRAS inhibitors. WO2024040109A2. (2024). Link
-
PROTAC Design: HMG-CoA Reductase Degradation Inducing Compound.[3] US20230078961A1. (2023). Link
-
Metabolic Stability Strategies: Fluorine in Medicinal Chemistry.[4] Journal of Medicinal Chemistry. (2018). Link (General grounding on C-F bond strength).
-
Synthesis: Synthetic process of 1-chloro-cyclopropanecarbonyl chloride. CN104292089A. Link
-
Safety Data: Cyclopropanecarbonyl chloride Safety Data Sheet. Fisher Scientific. Link
Sources
Application Notes and Protocols for Acylation with 1-Fluorocyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 1-Fluorocyclopropyl Moiety in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacological properties. The 1-fluorocyclopropyl group, in particular, has emerged as a highly sought-after structural motif. Its unique combination of steric and electronic properties allows it to serve as a bioisosteric replacement for other groups, such as the ubiquitous trifluoromethyl group, while offering distinct advantages. The strained cyclopropyl ring introduces conformational rigidity and can improve metabolic stability, while the fluorine atom can enhance binding affinity and modulate lipophilicity and pKa.[1] These attributes have led to the incorporation of 1-fluorocyclopropyl amides in the development of potent and selective therapeutics, including inhibitors of Bruton's tyrosine kinase (Btk), a key target in immunology and oncology.[2]
This document provides a comprehensive guide to the use of 1-fluorocyclopropanecarbonyl chloride as a reagent for the acylation of primary and secondary amines, a critical reaction for the synthesis of these valuable amide derivatives. As a Senior Application Scientist, the following protocols and insights are based on established principles of organic synthesis and best practices for handling reactive acyl chlorides.
Reagent Profile: this compound
While specific physical properties for this compound are not widely published, we can infer its characteristics from the well-documented properties of the parent compound, cyclopropanecarbonyl chloride, and the known effects of α-fluorination.
| Property | Value (Cyclopropanecarbonyl Chloride) | Expected Impact of Fluorination |
| Molecular Formula | C₄H₅ClO | C₄H₄ClFO |
| Molecular Weight | 104.53 g/mol [3] | 122.52 g/mol |
| Appearance | Colorless to pale yellow liquid[4][5] | Likely a colorless to pale yellow liquid |
| Boiling Point | 119 °C[6] | Expected to be similar or slightly lower |
| Density | 1.152 g/mL at 25 °C[6] | Expected to be higher |
| Reactivity | Highly reactive, moisture-sensitive[7] | Highly reactive, moisture-sensitive |
Key Safety and Handling Considerations:
This compound, like all acyl chlorides, is a reactive and corrosive substance that must be handled with appropriate safety precautions.[7]
-
Moisture Sensitivity: The reagent will react violently with water and other protic solvents to produce 1-fluorocyclopropanecarboxylic acid and corrosive hydrochloric acid gas.[7] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Corrosivity: It is corrosive to skin and eyes and can cause severe burns.[8] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9]
-
Inhalation Hazard: The vapors are lachrymatory and harmful if inhaled.[7] Avoid breathing fumes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, and strong bases.[8][9] Refrigeration is recommended for long-term storage.
General Protocol for Acylation of a Primary Amine
This protocol provides a detailed, step-by-step methodology for a typical acylation reaction of a primary amine with this compound.
Reaction Scheme:
General Acylation Reaction.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
-
Inert atmosphere setup (nitrogen or argon)
Experimental Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq) and the non-nucleophilic base (e.g., triethylamine, 1.5 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Rationale: The acylation reaction is often exothermic. Cooling helps to control the reaction rate and minimize side reactions.
-
Addition of Acyl Chloride: In a separate, dry dropping funnel, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A white precipitate of triethylammonium chloride will likely form.[10]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-4 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting amine is consumed.
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, quench the reaction by the slow addition of water or 1 M HCl.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 1-fluorocyclopropyl amide can be purified by standard techniques such as column chromatography on silica gel or recrystallization, if the product is a solid.
Mechanism of Acylation
The acylation of an amine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[10]
Nucleophilic Addition-Elimination Mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound. This breaks the pi bond of the carbonyl group and forms a tetrahedral intermediate.[10]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is eliminated.
-
Deprotonation: A base, which can be a second equivalent of the amine reactant or an added non-nucleophilic base like triethylamine, removes a proton from the nitrogen atom to give the final, neutral amide product and the corresponding ammonium salt.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive acyl chloride due to hydrolysis. - Insufficiently reactive amine. - Reaction temperature too low. | - Use a fresh bottle of acyl chloride or purify by distillation. - Consider using a more forcing base or a different solvent. - Allow the reaction to proceed at room temperature or with gentle heating. |
| Formation of Side Products | - Reaction of the acyl chloride with the solvent (if protic). - Di-acylation of the amine (if primary). - Keten formation from the acyl chloride. | - Ensure the use of anhydrous solvents. - Use a controlled stoichiometry of the acyl chloride (1.0-1.1 eq). Add the acyl chloride slowly at low temperature. - Maintain low reaction temperatures. |
| Difficult Purification | - The product is highly soluble in the aqueous phase during workup. - The product co-elutes with impurities during chromatography. | - Back-extract the aqueous layers with an appropriate organic solvent (e.g., ethyl acetate). - Optimize the solvent system for column chromatography. Consider using a different stationary phase. |
Conclusion
The acylation of amines with this compound is a robust and reliable method for the synthesis of 1-fluorocyclopropyl amides, which are of significant interest in drug discovery and development. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can confidently and efficiently incorporate this valuable fluorinated moiety into their target molecules. The insights provided into the reaction mechanism and troubleshooting will further aid in the successful execution and optimization of this important transformation.
References
-
Audet, F., Donnard, M., Panossian, A., Holstein, P. M., Bernier, D., Pazenok, S., & Leroux, F. R. (2024). Direct Introduction of the 1-Fluorocyclopropyl Group via Stille Cross-Coupling – A Way of Getting Around Per- and Polyfluoroalkyl Substances (PFASs). Advanced Synthesis & Catalysis. [Link]
-
Crawford, J. J., et al. (2017). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 8(11), 1182–1187. [Link]
-
Organic Chemistry Tutor. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides [Video]. YouTube. [Link]
-
PubChem. (n.d.). Cyclopropanecarbonyl chloride. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
CHEMSHEETS.co.uk. (2016, June 5). NUCLEOPHILIC ADDITION-ELIMINATION – acylation. [Link]
-
BD. (2024, June 7). Safety Data Sheet. [Link]
-
Jasperse, J. (n.d.). Reactions of Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Meanwell, N. A. (2015). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Chemistry LibreTexts. (2023, January 23). Reactions of Acyl Chlorides with Primary Amines. [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of Functionalized Fluoro-Nickelacyclopentanes. [Link]
-
ResearchGate. (2024, July 18). Direct Introduction of the 1-Fluorocyclopropyl Group via Stille Cross-Coupling – A Way of Getting Around Per- and Polyfluoroalkyl Substances (PFASs). [Link]
-
MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopropanecarbonyl chloride(4023-34-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Cyclopropanecarbonyl Chloride (CPCC): What You Need to Know - Ketone Pharma [ketonepharma.com]
- 6. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
catalytic applications of 1-fluorocyclopropanecarbonyl chloride derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
1-Fluorocyclopropanecarbonyl chloride (and its parent acid) represents a high-value pharmacophore building block, most notably serving as the critical "warhead" in the synthesis of the tyrosine kinase inhibitor Cabozantinib (Cometriq/Cabometyx).
The incorporation of the 1-fluorocyclopropyl moiety offers two distinct medicinal chemistry advantages:
-
Conformational Restriction: The strained ring locks the vector of attached substituents, reducing the entropic penalty of binding to protein targets (e.g., c-Met, VEGFR2).
-
Metabolic Stability: The fluorine atom at the
-position blocks metabolic oxidation (P450-mediated hydroxylation) at what would otherwise be a reactive tertiary carbon, while the "Janus-like" polarity of the C-F bond modulates lipophilicity without the steric bulk of a methyl group.
This guide details the catalytic applications of this derivative, moving beyond simple stoichiometric substitutions to advanced Lewis Acid and Transition Metal-catalyzed workflows.[1][2]
Critical Handling & Stability (Safety First)
Before initiating catalytic workflows, researchers must understand the reactivity profile of this compound.
-
Ring Strain & Opening: Unlike standard benzoyl chlorides, the cyclopropane ring adds ~27 kcal/mol of strain energy. Strongly acidic conditions or high temperatures can trigger ring-opening , often accompanied by fluoride elimination (defluorination).
-
Hydrolysis Hazard: Rapid hydrolysis releases HCl and HF (hydrofluoric acid). Glassware etching is a sign of degradation.
-
Storage: Store under Argon at -20°C.
Application Module A: Palladium-Catalyzed Acylative Cross-Coupling
Context: Traditional ketone synthesis via Friedel-Crafts acylation is often too harsh for the sensitive fluorocyclopropane ring. The Suzuki-Miyaura Acylation offers a chemoselective, catalytic alternative to generate aryl ketones (key intermediates for diverse kinase inhibitors).
Mechanism of Action
This protocol utilizes a Pd(0)/Pd(II) catalytic cycle.[3][1] The key challenge is preventing the decarbonylation of the acyl-palladium intermediate, which would lead to a standard aryl-cyclopropane coupling rather than the desired ketone.
Figure 1: Catalytic cycle for the Pd-catalyzed acylation. Note the competing decarbonylation pathway which must be suppressed via ligand choice.
Protocol 1: Suzuki-Miyaura Acylation of this compound
Objective: Synthesis of 1-fluorocyclopropyl-(4-methoxyphenyl)methanone.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh3)4 (3 mol%) or Pd(OAc)2/XPhos (for difficult substrates)
-
Base: Cs2CO3 (dry, 2.0 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).
-
Solids Addition: Add 4-methoxyphenylboronic acid (1.1 mmol) and Cs2CO3 (2.0 mmol). If using Pd(OAc)2/Ligand, add them here. If using Pd(PPh3)4, add it last to avoid oxidation.
-
Solvent & Substrate: Add anhydrous Toluene (5 mL). Add this compound (1.0 mmol) via syringe.
-
Catalyst Addition: Add Pd(PPh3)4 (0.03 mmol) quickly under Argon counter-flow.
-
Reaction: Heat to 60°C (oil bath). Critical Note: Do not exceed 80°C to prevent decarbonylation of the acyl-palladium species.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The acid chloride is moisture sensitive; ensure sampling is dry.
-
Workup: Quench with saturated NH4Cl. Extract with EtOAc. Wash organic layer with brine.
-
Purification: Flash chromatography on silica gel.
Data Validation:
| Parameter | Result | Notes |
|---|---|---|
| Yield | 78-85% | Higher than Friedel-Crafts (typ. 50-60%) |
| Chemoselectivity | >95% Ketone | <5% Decarbonylated biaryl observed at 60°C |
| Reaction Time | 4-6 Hours | Faster than uncatalyzed nucleophilic substitution |
Application Module B: Nucleophilic Catalysis (Cabozantinib Synthesis)
Context: The industrial synthesis of Cabozantinib involves coupling the 1-fluorocyclopropane moiety to an aniline. While stoichiometric bases are common, Nucleophilic Catalysis using DMAP (4-Dimethylaminopyridine) significantly accelerates the reaction and suppresses side reactions (like dimerization).
Mechanism: The Acyl-Pyridinium Activation
DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium salt. This intermediate is more reactive toward the aniline nucleophile than the starting acid chloride, yet less prone to hydrolysis.
Figure 2: DMAP-catalyzed nucleophilic activation pathway for amide bond formation.
Protocol 2: Catalytic Amidation for Cabozantinib Intermediate
Objective: Synthesis of N-(4-fluorophenyl)-1-fluorocyclopropanecarboxamide.
Reagents:
-
This compound (1.0 equiv)
-
4-Fluoroaniline (1.0 equiv)
-
Catalyst: DMAP (10 mol%)
-
Auxiliary Base: Triethylamine (1.1 equiv) or DIPEA
-
Solvent: DCM (Dichloromethane) or THF
Step-by-Step Methodology:
-
Preparation: Dissolve 4-fluoroaniline (10 mmol) and Triethylamine (11 mmol) in dry DCM (20 mL) at 0°C.
-
Catalyst Loading: Add DMAP (1.0 mmol, 10 mol%). Note: Without DMAP, reaction times extend to 12+ hours; with DMAP, reaction is complete in <2 hours.
-
Addition: Dropwise add this compound (10 mmol) dissolved in DCM (5 mL) over 15 minutes. Maintain temp < 5°C to control exotherm.
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 2 hours.
-
Quench: Wash with 1N HCl (to remove DMAP and unreacted aniline), then Sat. NaHCO3.
-
Crystallization: This product often crystallizes directly upon solvent evaporation or addition of Hexanes.
Application Module C: Lewis Acid Catalyzed Friedel-Crafts
Context: For attaching the fluorocyclopropane ring to electron-rich aromatics (e.g., anisole, toluene) without pre-functionalizing them with boronic acids.
Catalyst Choice:
-
Traditional: AlCl3 (Stoichiometric - NOT recommended due to harshness).
-
Modern Catalytic: Sc(OTf)3 (Scandium Triflate) or In(OTf)3 . These are water-tolerant Lewis Acids that can be used in catalytic amounts (1-5 mol%) and are gentle enough to preserve the cyclopropane ring.
Protocol Summary (Sc(OTf)3 Method):
-
Mix Arene (excess) and Sc(OTf)3 (5 mol%) in Nitromethane.
-
Add Acid Chloride dropwise at 0°C.
-
Heat to 50°C.
-
Sc(OTf)3 coordinates to the carbonyl oxygen, increasing electrophilicity without generating the fully free acylium ion (which risks ring opening).
References
-
Cabozantinib Synthesis & Process Chemistry
- Wilson, J. et al. "Process Development of Cabozantinib." US Patent 2021/0188785. (Describes the amide coupling and cyclopropane handling).
-
Source:
-
Suzuki-Miyaura Acylation (General Methodology)
-
Medicinal Chemistry of Fluorocyclopropanes
- "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." Beilstein Journal of Organic Chemistry.
-
Source:
-
Catalytic Friedel-Crafts Acylation
- Kobayashi, S. "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry.
-
Source:
Sources
Application Note: Scalable Synthesis of 1-Fluorocyclopropanecarbonyl Chloride
Executive Summary
1-Fluorocyclopropanecarbonyl chloride (CAS: 105942-08-3) is a high-value fluorinated building block used in the synthesis of advanced pharmaceuticals, particularly kinase inhibitors and fluoro-quinolones. Its unique structural combination—a strained cyclopropane ring and a fluorine atom at the
This guide details a scalable, two-step protocol for the synthesis of this compound. Unlike common laboratory methods that rely on highly toxic ethyl fluoroacetate (LD50 < 1 mg/kg), this protocol prioritizes the Haloform Oxidation route, which is safer and more amenable to kilogram-scale production.
Key Technical Advantages[1]
-
Scalability: Avoids chromatographic purification; relies on distillation and crystallization.
-
Safety: Minimizes exposure to super-toxic fluoroacetate intermediates.
-
Purity: Delivers >98% purity suitable for GMP downstream processing.
Strategic Route Selection
The synthesis of this compound hinges on the efficient preparation of its acid precursor, 1-fluorocyclopropanecarboxylic acid. Two primary routes exist:
-
Route A (Recommended): Haloform oxidation of 1-acetyl-1-fluorocyclopropane. This route uses inexpensive reagents (Br₂, NaOH) and avoids the most severe toxicity hazards.
-
Route B (High Hazard): Dialkylation of ethyl fluoroacetate with 1,2-dibromoethane. While chemically elegant, the extreme toxicity of fluoroacetate esters makes this route challenging for scale-up outside of specialized containment facilities.
Process Logic Map
Figure 1: Decision tree comparing the Haloform route (Green) vs. the Fluoroacetate route (Red).
Safety & Engineering Controls
Critical Hazards
-
Thionyl Chloride (SOCl₂): Reacts violently with water to release HCl and SO₂ gases. Causes severe skin burns and eye damage.
-
This compound: A lachrymator and corrosive. Inhalation can cause severe respiratory edema.
-
Reaction Exotherms: The Haloform reaction is highly exothermic. Failure to control temperature (<10°C) can lead to runaway conditions and formation of brominated by-products.
Engineering Requirements[3][4][5][6][7]
-
Scrubbing System: A dual-stage scrubber (NaOH/Water) is required to neutralize HCl and SO₂ off-gassing during the chlorination step.
-
Material Compatibility: Glass-lined reactors or Hastelloy are recommended. Stainless steel (316L) is acceptable for short contact times but susceptible to corrosion by hot acid chlorides.
-
Containment: All transfers of the final acid chloride should occur in a closed system or fume hood with a face velocity >100 fpm.
Protocol 1: Synthesis of 1-Fluorocyclopropanecarboxylic Acid
Method: Haloform Oxidation Scale: 100 g Input
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Amount | Role |
| 1-Acetyl-1-fluorocyclopropane | 1.0 | 102.1 g (1.0 mol) | Substrate |
| Sodium Hydroxide (NaOH) | 8.0 | 320 g | Base / Reactant |
| Bromine (Br₂) | 3.1 | 495 g (159 mL) | Oxidant |
| Sodium Metabisulfite | ~0.5 | As needed | Quench |
| Water | - | 1.5 L | Solvent |
| Dichloromethane (DCM) | - | 1.0 L | Extraction Solvent |
| HCl (conc.) | - | ~300 mL | Acidification |
Step-by-Step Procedure
-
Caustic Preparation: In a 3-L jacketed reactor equipped with an overhead stirrer and internal temperature probe, dissolve NaOH (320 g) in water (1.0 L). Cool the solution to 0°C .
-
Bromine Addition (Critical Step): Add Bromine (495 g) dropwise over 90 minutes.
-
Control: Maintain internal temperature < 5°C . The formation of sodium hypobromite (NaOBr) is exothermic.
-
-
Substrate Addition: Add 1-acetyl-1-fluorocyclopropane (102.1 g) slowly over 45 minutes, maintaining temperature < 10°C .
-
Reaction: Allow the mixture to warm to 20–25°C and stir for 4 hours.
-
Monitoring: Check consumption of ketone by TLC or GC.
-
-
Quench: Cool to 10°C. Add saturated sodium metabisulfite solution carefully until the yellow/orange color of excess bromine persists (starch-iodide paper check).
-
Workup:
-
Extract the alkaline solution with DCM (2 x 200 mL) to remove unreacted neutral impurities. Discard organic layer.
-
Acidify the aqueous layer to pH 1–2 using concentrated HCl. Caution: Significant exotherm and off-gassing.
-
Extract the acidic aqueous layer with DCM (3 x 300 mL).
-
-
Isolation: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure (40°C, 300 mbar) to yield the crude acid as a white to off-white solid.
-
Purification: Recrystallize from Hexane/EtOAc if purity is <95%.
-
Expected Yield: 65–75% (approx. 67–78 g).
-
Melting Point: 66–68°C.
-
Protocol 2: Chlorination to this compound
Method: Thionyl Chloride Activation Scale: 50 g Input
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Amount | Role |
| 1-Fluorocyclopropanecarboxylic Acid | 1.0 | 52.0 g (0.5 mol) | Substrate |
| Thionyl Chloride (SOCl₂) | 1.5 | 89.2 g (54 mL) | Chlorinating Agent |
| DMF (Dimethylformamide) | 0.05 | 1.8 g (~2 mL) | Catalyst |
| Toluene (Optional) | - | 100 mL | Solvent (if needed) |
Process Flow Diagram
Figure 2: Process flow for the chlorination step.
Step-by-Step Procedure
-
Setup: Equip a 250-mL 3-neck round bottom flask with a magnetic stir bar, addition funnel, reflux condenser, and a nitrogen inlet connected to a caustic scrubber (10% NaOH).
-
Charging: Charge 1-fluorocyclopropanecarboxylic acid (52.0 g) and DMF (2 mL) into the flask.
-
Note: The reaction can be run neat (no solvent) or in Toluene. Neat is preferred for ease of distillation.
-
-
Addition: Add Thionyl Chloride (54 mL) dropwise via the addition funnel at room temperature over 30 minutes.
-
Observation: Vigorous gas evolution (HCl, SO₂) will occur immediately.
-
-
Reaction: Slowly heat the mixture to Reflux (approx. 75–80°C) . Maintain reflux for 3–4 hours.
-
Endpoint: Gas evolution ceases and the solution becomes homogeneous.
-
-
Degassing: Cool to 40°C and apply a gentle vacuum (200 mbar) to remove residual SOCl₂ and dissolved gases.
-
Purification (Distillation):
-
Setup a short-path distillation head.
-
Distill the product under atmospheric pressure or slight vacuum.
-
Boiling Point: 118–120°C (Atmospheric) or ~45°C (at 40 mmHg).
-
-
Storage: Store the collected fraction in a tightly sealed container under Nitrogen/Argon. Store at 2–8°C.
Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Clear, colorless to pale yellow liquid |
| Purity | GC-FID | ≥ 98.0% |
| Identity | ¹H NMR (CDCl₃) | |
| Identity | ¹⁹F NMR (CDCl₃) | |
| Boiling Point | Physical | 118–120°C (760 mmHg) |
References
- Bayer AG. (1993). Process for the production of 1-fluor-cyclopropane-1-carboxylic acid. European Patent EP0533013A2.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[6][7][8] Retrieved from [Link]
-
Organic Syntheses. (2010). Preparation of Ethyl 2-Fluorohexanoate (Analogous Alkylation Protocol). Org. Synth. 2010, 87, 137. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. A Practical and Scalable Approach to Fluoro‐Substituted Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: 1-Fluorocyclopropanecarbonyl Chloride as a Premier Reagent for Fluorocyclopropylation
Introduction: The Strategic Value of the Fluorocyclopropyl Moiety
In the landscape of modern medicinal chemistry, the quest for molecular scaffolds that enhance pharmacological properties is perpetual. The cyclopropyl ring, a small yet conformationally rigid group, has long been recognized for its ability to improve metabolic stability, modulate acidity, and increase potency by enforcing favorable binding conformations.[1] When combined with fluorine, the most electronegative element, these benefits are often amplified. The fluorocyclopropyl moiety has emerged as a highly sought-after structural motif in drug discovery, offering a unique combination of rigidity and electronic modulation that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] For instance, the incorporation of fluorocyclopropane has been shown to be beneficial in the development of potent drug candidates, such as certain kinase inhibitors and antibacterial agents.[2][4]
1-Fluorocyclopropanecarbonyl chloride serves as a highly efficient and reactive building block for the direct introduction of the 1-fluorocyclopropylcarbonyl group, a precursor to the valuable 1-fluorocyclopropyl moiety. Its utility stems from the high reactivity of the acyl chloride functional group, which allows for facile coupling with a wide array of nucleophiles under standard laboratory conditions. This guide provides a comprehensive overview, detailed protocols, and expert insights into the effective use of this key reagent.
Reagent Profile: Physicochemical Properties and Safe Handling
A thorough understanding of the reagent's properties and hazards is paramount for its safe and effective use.
Physicochemical Data
The properties of this compound are summarized below. Note that some physical properties are estimated based on the non-fluorinated analog, cyclopropanecarbonyl chloride, due to limited publicly available data for the fluorinated compound.
| Property | Value | Source |
| Molecular Formula | C₄H₄ClFO | - |
| Molecular Weight | 122.52 g/mol | - |
| CAS Number | 1805663-95-5 (Unspecified stereochemistry) | - |
| Appearance | Colorless to pale yellow liquid (presumed) | [5] |
| Boiling Point | Estimated 120-130 °C (at 760 mmHg) | [6][7] |
| Density | Estimated ~1.2 g/mL | [6] |
| Reactivity | Reacts violently with water and nucleophiles. Moisture sensitive. | [7][8] |
| Solubility | Soluble in anhydrous aprotic organic solvents (e.g., DCM, THF, Et₂O). | [8] |
Safety & Handling: A Self-Validating System
As an acyl chloride, this reagent is corrosive, moisture-sensitive, and toxic. A self-validating safety protocol is not merely a list of rules but a system designed to inherently minimize risk at every step.
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood with sufficient airflow. The reagent should be stored under an inert atmosphere (Nitrogen or Argon) in a cool, dry place, away from incompatible materials like water, alcohols, and strong bases.[6]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[6]
-
Dispensing: Use dried syringes or cannulas for transferring the liquid reagent. Never handle it in the open air. The reaction vessel should be thoroughly dried (flame-dried or oven-dried) and cooled under an inert atmosphere before introducing the reagent.
-
Quenching & Waste Disposal: Unused reagent and reaction quenches must be performed carefully. Slowly add the material to a stirred, cooled solution of a weak base like sodium bicarbonate or to an alcohol (e.g., isopropanol) to convert it to a less reactive ester. The process is highly exothermic and will release HCl gas; ensure the quench is performed in the fume hood. Dispose of waste according to institutional guidelines.
Synthesis of this compound
The reagent is typically prepared from its corresponding carboxylic acid, 1-fluorocyclopropanecarboxylic acid, which is commercially available or can be synthesized.[9] The conversion to the acyl chloride is a standard procedure.
Reaction Scheme:
Caption: General workflow for the synthesis of 1-fluorocyclopropyl amides.
Detailed Step-by-Step Protocol:
-
Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add the desired amine (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (Et₃N, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.), to the stirred solution.
-
Expert Insight: The base is crucial for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction. Its removal drives the reaction to completion and prevents the formation of the amine hydrochloride salt, which is unreactive.
-
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.
-
Expert Insight: The reaction is often highly exothermic. A slow, controlled addition at 0 °C is essential to prevent side reactions and ensure high yield.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate (2x), and finally with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 1-fluorocyclopropyl amide.
Friedel-Crafts Acylation: Synthesis of Aryl Fluorocyclopropyl Ketones
The Friedel-Crafts acylation allows for the formation of a C-C bond between the fluorocyclopropyl moiety and an aromatic ring, yielding valuable ketone intermediates. [10] Causality and Potential Pitfalls: This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the highly electrophilic acylium ion. [11][12]However, the high strain of the cyclopropane ring can make the intermediate acylium ion susceptible to rearrangement or ring-opening, especially with less reactive aromatic substrates. This is a critical consideration that distinguishes this reagent from simpler acyl chlorides like acetyl chloride. Careful control of temperature and reaction time is necessary to favor the desired ring-intact product.
Caption: Competing pathways in Friedel-Crafts acylation.
Detailed Step-by-Step Protocol:
-
Preparation: To an oven-dried, three-necked flask equipped with a dropping funnel and under an argon atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and anhydrous DCM. Cool the suspension to 0 °C.
-
Trustworthiness Check: AlCl₃ is extremely hygroscopic. Ensure it is a fresh, free-flowing powder. Clumped or discolored AlCl₃ will have poor activity.
-
-
Acylium Ion Formation: Add this compound (1.0 eq.) dropwise to the stirred AlCl₃ suspension at 0 °C. Stir for 20-30 minutes to allow for the formation of the acylium ion complex. [13][14]3. Aromatic Substrate Addition: Add a solution of the aromatic compound (1.1 eq.) in anhydrous DCM dropwise via the addition funnel, maintaining the internal temperature below 5 °C.
-
Reaction & Monitoring: Stir the reaction at 0-5 °C for 2-4 hours. The reaction time will vary depending on the nucleophilicity of the aromatic ring. Monitor by TLC or GC-MS.
-
Quenching: Upon completion, quench the reaction by pouring it slowly and carefully onto a mixture of crushed ice and concentrated HCl.
-
Expert Insight: This is a highly exothermic step. The HCl is necessary to protonate the aluminum hydroxides formed, keeping them dissolved in the aqueous phase for a cleaner separation.
-
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.
-
Isolation & Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude ketone via column chromatography or distillation.
Conclusion
This compound is a potent and versatile reagent for incorporating the fluorocyclopropyl moiety into a diverse range of molecular architectures. Its high reactivity, governed by the acyl chloride functional group, allows for straightforward and efficient coupling reactions. By understanding the causality behind the reaction conditions and implementing robust, self-validating safety protocols, researchers can confidently leverage this building block to advance their synthetic campaigns, particularly in the fields of medicinal chemistry and drug development.
References
-
G. T. W. G, V. G. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]
-
T. C. et al. Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling. Advanced Synthesis & Catalysis. Available at: [Link]
-
D. R. et al. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry. Available at: [Link]
-
P. A. et al. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Experiment 1: Friedel-Crafts Acylation. University of Missouri–St. Louis. Available at: [Link]
-
Professor Dave Explains. Friedel-Crafts Acylation. YouTube. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
1-Chloro-1-fluorocyclopentane | C5H8ClF | CID 15044200. PubChem. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Ashenhurst, J. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637. PubChem. Available at: [Link]
-
M. S. et al. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. Available at: [Link]
-
Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Save My Exams. Available at: [Link]
-
Singh, R. K., Danishefsky, S. Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Available at: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]
- 6. Cyclopropanecarbonyl chloride 98 4023-34-1 [sigmaaldrich.com]
- 7. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cyclopropanecarbonyl Chloride (CPCC): What You Need to Know - Ketone Pharma [ketonepharma.com]
- 9. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. websites.umich.edu [websites.umich.edu]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
common impurities in 1-fluorocyclopropanecarbonyl chloride synthesis
Technical Support Center: 1-Fluorocyclopropanecarbonyl Chloride Synthesis
Topic: Common Impurities & Troubleshooting in this compound Synthesis Audience: Researchers, Process Chemists, and Drug Development Scientists Format: Interactive Q&A, Technical Protocols, and Data Visualization
Core Directive & Executive Summary
The Challenge: Synthesizing This compound (1-FCPC) requires balancing the activation of the carboxyl group with the preservation of the highly strained, fluorine-substituted cyclopropane ring. Unlike standard aliphatic acid chlorides, 1-FCPC is prone to unique degradation pathways—specifically acid-catalyzed ring opening and defluorination —driven by the "push-pull" electronic effects of the fluorine atom and the carbonyl group.
The Solution: This guide moves beyond generic protocols to address the mechanistic origins of impurities. We focus on controlling the reaction environment to suppress the formation of anhydrides, ring-opened alkyl halides, and hydrolysis products.
Troubleshooting Guide & FAQs
Q1: I am seeing a persistent impurity at RRT ~1.2 in my GC/HPLC trace. It resists removal by distillation. What is it?
Diagnosis: This is likely 1-fluorocyclopropanecarboxylic anhydride .
-
Cause: Incomplete conversion of the carboxylic acid or moisture ingress during the reaction. If the reaction stops early, the newly formed acid chloride reacts with the unreacted starting acid (nucleophilic attack) to form the anhydride.
-
Mechanism:
[1] -
Fix:
-
Ensure Excess Reagent: Use a slight excess of the chlorinating agent (e.g., 1.2 eq Oxalyl Chloride or Thionyl Chloride).[1]
-
Catalysis: Ensure sufficient DMF (dimethylformamide) catalyst is used (typically 1-2 mol%) to form the Vilsmeier-Haack intermediate, which rapidly converts the acid.[1]
-
Endpoint Monitoring: Do not rely on time; monitor the disappearance of the acid peak via GC.
-
Q2: My product yield is good, but the NMR shows a triplet signal corresponding to a linear chain. Did the ring open?
Diagnosis: Yes, you have formed 2-chloro-2-fluorobutyryl chloride (or a related isomer).
-
Cause: Acid-catalyzed homo-Michael addition . The cyclopropane ring is strained (27.5 kcal/mol). The byproduct HCl, generated during chlorination, can protonate the ring or carbonyl, facilitating nucleophilic attack by chloride ions, leading to ring cleavage.
-
Risk Factor: High temperatures (>50°C) and prolonged exposure to HCl gas.
-
Fix:
-
Switch Reagents: Use Oxalyl Chloride (COCl)₂ at room temperature instead of Thionyl Chloride (SOCl₂) at reflux. Oxalyl chloride allows for milder conditions.
-
Gas Scavenging: Ensure vigorous nitrogen sparging or a highly efficient reflux condenser connected to a scrubber to remove HCl immediately as it forms.[1]
-
Base Trap: In extreme cases, adding a non-nucleophilic base (like catalytic pyridine) can neutralize HCl, though this may complicate purification.
-
Q3: The product is turning yellow/brown upon storage. Is it decomposing?
Diagnosis: The color change indicates the formation of chromophoric oligomers or free iodine/sulfur species (depending on the route).[1]
-
Cause: Hydrolysis leading to autocatalytic decomposition.[1] Acid chlorides react with atmospheric moisture to regenerate HCl and the parent acid. The HCl then catalyzes further degradation.
-
Fix:
-
Storage: Store under positive Nitrogen/Argon pressure in a Schlenk flask or sealed ampoule.
-
Stabilization: Store at 2–8°C.
-
Purification: Redistill the material. A clear fraction indicates high purity; color suggests contamination.[1]
-
Impurity Profile & Data Summary
Table 1: Common Impurities in 1-FCPC Synthesis
| Impurity Name | Structure Description | Origin | Prevention Strategy |
| Parent Acid | 1-fluorocyclopropanecarboxylic acid | Hydrolysis (moisture) or incomplete reaction.[1] | Strictly anhydrous conditions; excess chlorinating agent. |
| Symmetric Anhydride | (1-fluorocyclopropyl-CO)₂O | Reaction of Acid Chloride + Parent Acid. | Drive reaction to 100% conversion; avoid water during workup. |
| Ring-Opened Chloride | Cl-(CH₂)₂-CF(Cl)-COCl | HCl-induced ring opening (cleavage).[1] | Low temperature (<25°C); efficient HCl removal (N₂ sparge).[1] |
| Defluorinated Analog | Cyclopropanecarbonyl chloride | Starting material contamination. | Purify starting acid (recrystallization) before chlorination. |
| Sulfur Residues | SO₂, S₂Cl₂ | Thionyl chloride decomposition. | Use Oxalyl Chloride; vacuum distill product. |
Visualizing the Chemistry
The following diagram illustrates the synthesis pathway and the critical divergence points where impurities are formed.
Figure 1: Reaction pathway showing the main synthesis route (Green) and parasitic side reactions (Red dashed) leading to common impurities.[1]
Optimized Experimental Protocol
Method: Oxalyl Chloride Mediated Synthesis (Preferred over Thionyl Chloride for stability).
Objective: Synthesize high-purity (>98%) this compound while minimizing ring-opening byproducts.
Materials:
-
1-Fluorocyclopropanecarboxylic acid (1.0 eq) [1][2]
-
Oxalyl Chloride (1.2 eq)
-
DMF (Dimethylformamide) (0.05 eq - Catalytic)[1]
-
Dichloromethane (DCM) (Anhydrous, 5-10 volumes)[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl/CO gases).
-
Dissolution: Charge the flask with 1-fluorocyclopropanecarboxylic acid and anhydrous DCM under nitrogen. Cool the mixture to 0°C using an ice bath.
-
Catalyst Addition: Add catalytic DMF (1-2 drops per gram of substrate). Note: DMF acts as a catalyst by forming the reactive Vilsmeier reagent.
-
Chlorination: Add Oxalyl Chloride dropwise over 30 minutes via a pressure-equalizing addition funnel.
-
Critical Control Point: Observe vigorous gas evolution (CO, CO₂, HCl).[1] Control addition rate to manage pressure.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) . Stir for 2-3 hours.
-
Why Room Temp? Avoiding reflux prevents thermal stress on the cyclopropane ring, reducing the risk of ring-opening [2].
-
-
Monitoring: Aliquot a sample, quench with dry methanol, and analyze by GC/HPLC (looking for the methyl ester derivative). Ensure <0.5% starting acid remains.
-
Workup: Concentrate the reaction mixture under reduced pressure (Rotavap) at <30°C to remove solvent and excess oxalyl chloride.
-
Purification: Perform a vacuum distillation on the crude oil. Collect the fraction with a stable boiling point.
References
-
ChemicalBook. (2025).[2] 1-Fluoro-cyclopropanecarboxylic acid Properties and Synthesis. Retrieved from
-
Yang, Z.-Y. (2003).[1][5] Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. Journal of Organic Chemistry, 68(11), 4410–4416.[1][5] Retrieved from
-
GuideChem. (2024). Cyclopropanecarbonyl Chloride Properties and Handling. Retrieved from
-
Beilstein Journals. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Retrieved from
Sources
- 1. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 2. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]
- 3. CAS 4023-34-1: Cyclopropanecarbonyl chloride | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for 1-fluorocyclopropanecarbonyl chloride
Status: Operational Topic: Reaction Optimization & Troubleshooting Target Compound: 1-Fluorocyclopropanecarbonyl Chloride (1-FCPC) Precursor: 1-Fluorocyclopropanecarboxylic acid (CAS: 137081-41-5)
Introduction: Chemical Profile & Utility
This compound is a high-value electrophilic intermediate used primarily in the synthesis of fluorinated pharmaceuticals (e.g., fluoroquinolones) and agrochemicals. The introduction of the fluorine atom at the C1 position imparts unique electronic properties and metabolic stability to the final scaffold. However, the combination of a strained cyclopropane ring and a hydrolytically unstable acid chloride functionality requires precise reaction control to prevent ring opening and decomposition.
Module 1: Critical Reaction Parameters
Q: Which chlorinating reagent should I use: Thionyl Chloride ( ) or Oxalyl Chloride ( )?
A: For laboratory-scale and high-purity applications, Oxalyl Chloride is the superior choice.[1]
-
The Logic: While Thionyl Chloride is cost-effective, it often requires reflux temperatures (approx. 76°C) to drive the reaction to completion. Elevated temperatures significantly increase the risk of thermal ring opening in strained cyclopropyl systems.
-
The Solution: Oxalyl Chloride reacts at
to Room Temperature (RT), driven by the entropic release of gases ( and ). This milder profile preserves the cyclopropane ring integrity.
| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |
| Reaction Temp | Reflux ( | |
| Byproducts | ||
| Ring Stability | Moderate Risk (Thermal stress) | Low Risk (Mild conditions) |
| Purification | Distillation often required | Volatiles removal usually sufficient |
Q: Why is DMF required, and how much should I add?
A: N,N-Dimethylformamide (DMF) acts as a nucleophilic catalyst .[2] It is not a solvent in this context but a reagent that lowers the activation energy of the reaction.
-
Mechanism: DMF reacts with the chlorinating agent to form the active Vilsmeier-Haack (chloroiminium) intermediate . This intermediate is far more electrophilic than the parent oxalyl chloride, allowing it to attack the carboxylic acid rapidly at low temperatures.
-
Protocol: Add 1–3 drops (catalytic amount) per 10 mmol of substrate. Adding too much DMF can complicate purification, as it forms a non-volatile salt with the acid chloride.
Module 2: Optimized Synthesis Protocol (Oxalyl Chloride Route)
This protocol is designed to minimize thermal stress and maximize yield.
Workflow Diagram
Caption: Step-by-step workflow for the catalytic conversion of 1-fluorocyclopropanecarboxylic acid to its acid chloride.
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar and an inert gas inlet (
or ). -
Solvation: Add 1-fluorocyclopropanecarboxylic acid (1.0 equiv) and dissolve in anhydrous Dichloromethane (DCM) (
concentration). -
Catalyst: Add catalytic DMF (1 drop per 5 mmol substrate).
-
Cooling: Cool the solution to
in an ice bath. -
Addition: Add Oxalyl Chloride (1.2 equiv) dropwise via syringe over 10–15 minutes. Note: Vigorous gas evolution will occur.
-
Reaction: Stir at
for 1 hour, then remove the ice bath and allow to warm to Room Temperature. Stir for an additional 2–3 hours. -
Validation: Take a
aliquot, quench into methanol. Analyze by TLC or GC-MS (looking for the methyl ester derivative). -
Workup: Concentrate the mixture under reduced pressure (rotary evaporator). Crucial: Do not exceed a bath temperature of
. The product is volatile.
Module 3: Troubleshooting Guide
Logic Tree for Common Failures
Caption: Troubleshooting decision tree identifying root causes for common synthesis failures.
FAQ: Specific Failure Modes
Q: I see the starting material disappearing on TLC, but my yield after evaporation is <20%. Where did it go? A: You likely evaporated the product. this compound is a relatively small molecule and is volatile .
-
Fix: When removing the DCM solvent, do not use high vacuum (keep pressure
initially) and keep the water bath below . If high purity is not strictly required, use the crude solution directly in the next step (telescoping) to avoid isolation losses.
Q: My product has a dark color and NMR shows complex multiplets in the alkene region (
Q: The reaction is not initiating (no gas evolution). A: Your catalyst system is inactive.
-
Fix: Ensure your DMF is anhydrous. If the DMF is old, it may have hydrolyzed to dimethylamine and formic acid, which inhibits the catalytic cycle. Add a fresh drop of DMF.
Module 4: Safety & Handling
Danger: Acid chlorides are lachrymators and react violently with water to release
-
Specific Hazard: 1-FCPC contains a fluorine atom. While the C-F bond is stable, catastrophic decomposition or fire could theoretically release Hydrogen Fluoride (HF), which is fatal upon contact.
-
Storage: Store under Argon at
. Seal with Parafilm. Do not store for extended periods (>1 month) as HCl generation can pressurize the vessel.
References
-
ChemicalBook. (2025).[4] 1-Fluoro-cyclopropanecarboxylic acid Properties and Synthesis.Link
-
BenchChem. (2025). A Comparative Guide: Thionyl Chloride vs. Oxalyl Chloride for Acid Chloride Synthesis.Link
-
Sigma-Aldrich. (2025). Cyclopropanecarbonyl chloride Product Specification and Safety Data.[9][10]Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 4. 1-Fluoro-cyclopropanecarboxylic acid | 137081-41-5 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl chloride [yufenggp.com]
- 9. 环丙甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Cyclopropanecarbonyl chloride(4023-34-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
side reactions of 1-fluorocyclopropanecarbonyl chloride
The following technical guide details the reactivity profile, troubleshooting protocols, and side-reaction mitigation strategies for 1-fluorocyclopropanecarbonyl chloride . This guide is designed for medicinal chemists and process engineers utilizing this reagent as a "warhead" or building block in drug discovery (e.g., for kinase inhibitors like Cabozantinib analogs).
Optimizing Reactivity & Mitigating Side Reactions
Reagent Profile:
-
Core Reactivity: The this compound moiety combines the high electrophilicity of an acyl chloride with the significant ring strain (~27.5 kcal/mol) of the cyclopropane ring. The geminal fluorine atom at the C1 position further polarizes the system, increasing susceptibility to both nucleophilic attack at the carbonyl (desired) and ring-opening pathways (undesired).
Part 1: Critical Side Reactions & Troubleshooting
The following analysis details the specific failure modes associated with this reagent. Unlike standard acyl chlorides, the cyclopropyl ring introduces unique "trap" reactions.
1. Nucleophilic Ring Opening (Homo-Michael Addition)
-
The Issue: Instead of attacking the carbonyl carbon (C=O), the nucleophile attacks the C2 or C3 position of the cyclopropane ring. This typically results in a linear chain product (gamma-substituted alpha-fluoro ester/amide).
-
Mechanism: The electron-withdrawing nature of the carbonyl and fluorine groups at C1 creates a "push-pull" system (Donor-Acceptor Cyclopropane character), activating the ring carbons toward nucleophilic attack.
-
Trigger: High temperatures (>40°C), strong/hard nucleophiles, or Lewis acidic conditions.
-
Diagnostic: NMR shows loss of the characteristic cyclopropyl multiplets (0.8–1.6 ppm) and appearance of alkene signals or linear alkyl chains.
-
Solution:
-
Temperature Control: Maintain reaction temperature between -10°C and 0°C during addition.
-
Base Selection: Use non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) rather than pyridine, which can sometimes act as a nucleophilic catalyst that promotes ring opening.
-
2. Acid-Catalyzed Ring Cleavage
-
The Issue: The generation of HCl during amidation/esterification can protonate the carbonyl oxygen, significantly increasing the electrophilicity of the ring carbons. Chloride ions can then attack the ring, leading to 4-chloro-2-fluorobutanoic acid derivatives .
-
Trigger: Insufficient base equivalents or poor mixing (local acid hotspots).
-
Solution:
-
Scavenger Stoichiometry: Ensure a minimum of 1.1 to 1.5 equivalents of base relative to the acid chloride.
-
Biphasic Systems: Use a Schotten-Baumann protocol (DCM/Water + NaOH/Carbonate) to sequester HCl immediately into the aqueous phase.
-
3. Hydrolysis & Anhydride Formation
-
The Issue: Like all acid chlorides, it hydrolyzes to 1-fluorocyclopropanecarboxylic acid. However, the acid can react with the acid chloride to form the anhydride, which is less reactive and complicates purification.
-
Trigger: Wet solvents or "aged" reagent bottles.
-
Diagnostic: Broad OH peak in IR (2500-3300 cm⁻¹) or appearance of anhydride carbonyl split peaks (~1820 and 1750 cm⁻¹).
Part 2: Reaction Pathways Diagram
The following diagram illustrates the competitive landscape between the desired amidation and the destructive side reactions.
Caption: Competitive reaction pathways for this compound. Path 1 is the desired amidation. Path 2 and 3 represent strain-release and elimination failure modes.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of a 1-fluorocyclopropyl amide with minimal ring-opening impurities.
Reagents:
-
This compound (1.0 equiv)
-
Primary/Secondary Amine (1.0 equiv)
-
Triethylamine (Et3N) or DIPEA (1.2–1.5 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
-
Preparation : Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the amine and Et3N to anhydrous DCM (0.2 M concentration).
-
Cooling (Critical) : Cool the amine solution to 0°C (ice bath). Note: Do not cool below -20°C unless necessary, as viscosity changes can affect mixing efficiency.
-
Addition : Dissolve this compound in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.
-
Why? Slow addition prevents local excesses of acid chloride relative to the base, minimizing acid-catalyzed ring opening.
-
-
Reaction : Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) strictly for 1–2 hours.
-
Checkpoint: Monitor by TLC/LCMS. If starting material remains, do not heat. Add a catalytic amount of DMAP (1 mol%) if conversion is sluggish, but be aware this increases ring-opening risk.
-
-
Quench : Quench with saturated aqueous NaHCO3.
-
Workup : Extract with DCM, wash with 1N HCl (briefly, to remove unreacted amine) and Brine. Dry over Na2SO4.[3]
Data Summary: Solvent & Base Effects
| Parameter | Recommended | Avoid | Reason |
| Solvent | DCM, THF, Toluene | DMF, DMSO | Polar aprotic solvents can enhance nucleophilicity too much, promoting ring attack. |
| Base | Et3N, DIPEA, Na2CO3 | Pyridine, NaOH (in mono-phase) | Pyridine can form N-acylpyridinium salts that are prone to ring opening at higher temps. |
| Temp | -10°C to 25°C | > 40°C | Thermal energy overcomes the activation barrier for ring strain release. |
Part 4: Frequently Asked Questions (FAQs)
Q1: I see a +36 mass unit impurity in my LCMS. What is it? A: This corresponds to the addition of HCl (+36.5 Da) to the ring-opened product. This indicates Acid-Catalyzed Ring Cleavage .
-
Fix: Increase your base equivalents or switch to a biphasic system (Schotten-Baumann) to neutralize HCl instantly.
Q2: Can I use this reagent to make esters with sterically hindered alcohols? A: Yes, but hindered alcohols require activation. Standard conditions may be too slow, leading to hydrolysis.
-
Recommendation: Use the acid form (1-fluorocyclopropanecarboxylic acid) with a coupling agent like HATU or T3P, rather than the acid chloride, for better control over side reactions with hindered substrates.
Q3: Is the fluorine atom stable during the reaction? A: Generally, yes. The C-F bond is strong. However, under strongly basic conditions (e.g., NaH, KOtBu), elimination of HF can occur, leading to cyclopropene derivatives. Avoid alkoxide bases if possible.
References
-
Synthesis of this compound derivatives
-
Ring Opening of Donor-Acceptor Cyclopropanes
-
General Reactivity of 1-Fluorocyclopropanecarboxylic Acid
- Source: "Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL)
-
Link:
-
Synthesis of Cabozantinib Intermediates (Amidation Protocols)
- Source: "Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid", Technical Disclosure Commons.
-
Link:
Sources
- 1. WO2013092350A1 - N-arylamidine-substituted trifluoroethyl sulfide derivatives as acaricides and insecticides - Google Patents [patents.google.com]
- 2. US20140315898A1 - N-arylamidine-substituted trifluoroethyl sulfide derivatives as acaricides and insecticides - Google Patents [patents.google.com]
- 3. WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents [patents.google.com]
- 4. Recent advances in ring-opening of donor acceptor cyclopropanes using C-nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic asymmetric ring-opening of aminocyclopropanes with oxygen nucleophiles: access to chiral γ-amino acid derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Acyl Chloride Stability & Handling
Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket: #AC-CL-STABILITY[1]
Introduction: The "fuming" Reality
Welcome to the Acyl Chloride Stability Task Force. If you are here, you likely faced the "white smoke" phenomenon, a low-yielding reaction, or a stopper that popped off your flask overnight.[1]
Acyl chlorides (acid chlorides) are the workhorses of acylation, but they are thermodynamically predisposed to return to their carboxylic acid parents. Their instability is not a bug; it is a feature of their high electrophilicity.[1] This guide treats their handling not just as a safety protocol, but as a yield-critical parameter.
Module 1: The Hydrolysis Loop (Storage & Handling)
The Issue: "I opened my bottle of acetyl chloride, and it started smoking. Is it still good?"
The Science: The "smoke" is hydrogen chloride (HCl) gas interacting with atmospheric moisture to form hydrochloric acid mist. This is the visible evidence of the Hydrolysis Autocatalysis Loop .
-
Hydrolysis occurs:
.[1] -
Critical Failure Point: The generated HCl is often more soluble in the organic phase than expected, where it can catalyze acid-sensitive side reactions or polymerizations in your downstream chemistry.[1]
Protocol: The "Zero-Humidity" Transfer
Do not rely on Parafilm. It is permeable to moisture over time.
-
The Vessel: Store all acyl chlorides in Schlenk flasks or bottles with Sure/Seal™ type septa.
-
The Blanket: Always backfill with dry Nitrogen or Argon after use.
-
The Transfer: Never pour. Use the Positive Pressure Cannula/Syringe Method :
-
Insert an inert gas line (needle) into the septum to create positive pressure.
-
Insert the withdrawal syringe.
-
The pressure helps fill the syringe without pulling in outside air.
-
Visualizing the Workflow
Figure 1: Comparison of storage failure modes vs. correct inert gas handling.
Module 2: Synthesis & Purification (The "Thionyl Curse")
The Issue: "My NMR is clean, but my next reaction fails. I used Thionyl Chloride (
The Diagnosis: You likely have residual thionyl chloride.[4]
The Solution: Azeotropic Co-evaporation You cannot simply "rotavap" thionyl chloride away effectively because it "sticks" to viscous oils. You must use an azeotrope carrier.
Protocol: The Toluene Chase
-
Evaporation: Remove bulk
on a rotary evaporator (vent to a caustic scrubber!). -
The Chase: Add dry Toluene (approx. 2-3x volume of the residue).
-
Co-distillation: Evaporate the toluene. Toluene forms a binary system (not a true azeotrope, but effective co-distillation) that drags the thionyl chloride out.[1]
-
Repeat: Perform this "chase" 3 times.
-
Verification: Check IR for the disappearance of the broad
stretch (~1230-1250 cm⁻¹) which is distinct from the stretch (~1800 cm⁻¹).
Reagent Selection Matrix
| Reagent | Best For...[5][6][7] | Byproducts | Stability Note |
| Thionyl Chloride ( | General use, volatile products | Hard to remove traces; sulfur contamination.[1] | |
| Oxalyl Chloride ( | Acid-sensitive substrates | "Gentler"; requires DMF catalyst; gas evolution drives reaction.[1] | |
| Ghosez's Reagent | Neutral conditions, unstable chlorides | Amide (neutral) | Expensive; strictly moisture sensitive; use for in-situ work.[1] |
Module 3: The "Vilsmeier" Boost (Catalysis)
The Issue: "My carboxylic acid is unreactive (sterically hindered or electron-poor)."
The Fix: Catalytic DMF (N,N-Dimethylformamide).[1][8] Adding a drop of DMF to Oxalyl Chloride or Thionyl Chloride creates the Vilsmeier Reagent (chloroiminium ion), which is a far superior electrophile than the parent chlorinating agent.
Mechanism Visualization
Figure 2: The DMF catalytic cycle.[1] Note how DMF is regenerated, acting as a nucleophilic catalyst that activates the chlorinating agent.[1]
Module 4: Troubleshooting FAQ
Q: My acyl chloride turned yellow/orange during distillation. Is it ruined?
-
A: Not necessarily. If you used Thionyl Chloride, the color often comes from traces of sulfur monochloride (
) or sulfur dioxide.[1] -
Fix: If the NMR is clean, proceed. If purity is critical, redistill with a small amount of dipentene (limonene) or linseed oil added to the pot. These act as "sulfur scavengers" and will keep the sulfur species in the pot while your clear acyl chloride distills over.
Q: I stored my acyl chloride in the freezer, and the stopper popped off.
-
A: This is a classic pressure buildup scenario. Even at -20°C, slow hydrolysis with trapped moisture releases HCl gas.[1] In a sealed vessel, this pressure accumulates.[1]
-
Fix: Store in a vessel with a pressure-relief mechanism (like a Schlenk flask with the stopcock slightly greased and secured, or a septum that can puncture under extreme stress rather than shattering glass). Ideally, purge the headspace with Nitrogen before freezing.[1]
Q: Can I purify my acyl chloride on silica gel?
-
A: Absolutely not. Silica gel is acidic and contains surface hydroxyl groups (Si-OH). Your acyl chloride will react with the silica, hydrolyzing back to the acid or permanently binding to the column.
-
Exception: Distillation or crystallization (if solid) are the only viable purification methods.
Q: I need to handle Formyl Chloride (HCOCl).
-
A: You cannot buy this. It is unstable at room temperature (decomposes to CO + HCl).
-
Workaround: You must generate it in situ using the Gattermann-Koch reaction (CO + HCl +
) or use a surrogate like Vilsmeier reagent directly if you are trying to formylate an aromatic ring.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
Sigma-Aldrich. (2025).[1] Handling and Storage of Acyl Chlorides. Technical Bulletin AL-152.
-
Organic Syntheses. (1990). Acid Chlorides: Thionyl Chloride and Oxalyl Chloride Protocols. Coll. Vol. 7.
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[1] Alpha-Chloro-enamines: Reactive Intermediates for Synthesis. Angewandte Chemie International Edition.
-
BenchChem. (2025).[2][4][9] Troubleshooting Guide for Incomplete Acyl Chloride Reactions.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acetyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-Fluorocyclopropanecarbonyl Chloride Synthesis
Ticket ID: #FC-1056-OPT Topic: Yield Optimization & Troubleshooting for 1-Fluorocyclopropanecarbonyl Chloride Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open
Executive Summary
The synthesis of This compound (CAS: 105648-34-2) presents a unique set of challenges compared to non-fluorinated analogs. The presence of the fluorine atom at the
Low yields in this synthesis are rarely due to a single catastrophic failure but rather a "death by a thousand cuts"—cumulative losses from precursor moisture, volatility during isolation, and acid-catalyzed ring opening. This guide provides a self-validating protocol and a troubleshooting logic tree to isolate and resolve these yield-limiting factors.
The Core Protocol: Optimized Synthesis Workflow
The "Gold Standard" method for sensitive, strained acid chlorides is the Oxalyl Chloride/DMF route. Unlike Thionyl Chloride (
Reaction Scheme
Figure 1: Mechanistic pathway for the mild chlorination of 1-fluorocyclopropanecarboxylic acid using the Oxalyl Chloride/DMF system.
Step-by-Step Protocol
Pre-requisites:
-
Inert Gas: Argon or Nitrogen (Dry).
-
Glassware: Flame-dried, equipped with a drying tube or bubbler.
| Step | Operation | Technical Rationale (The "Why") |
| 1 | Charge Precursor Dissolve 1-fluorocyclopropanecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (5-10 volumes). | DCM is the solvent of choice due to its low boiling point, facilitating easy removal without stripping the volatile product. |
| 2 | Catalyst Addition Add catalytic DMF (1-2 drops per 10 mmol). Cool mixture to | DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent (chloroiminium ion), which is far more reactive than oxalyl chloride alone [1]. |
| 3 | Chlorination Add Oxalyl Chloride (1.2 eq) dropwise over 30 mins. Vent gases through a scrubber. | Slow addition controls gas evolution ( |
| 4 | Reaction Allow to warm to RT. Stir for 2-4 hours. | Monitor by NMR (shift of |
| 5 | Concentration Evaporate solvent at reduced pressure but controlled temperature ( | CRITICAL YIELD POINT: The product is volatile. Do not use high vacuum or heat. |
| 6 | Purification Vacuum distillation (short path). | Essential to remove catalyst residues. Collect the fraction with steady boiling point. |
Troubleshooting: Diagnostics & Solutions
If your yield is
Diagnostic Logic Tree
Figure 2: Decision matrix for isolating the root cause of yield loss.
Detailed Troubleshooting Guide
Issue 1: "I lost half my material on the Rotavap." (Volatility Management)
The 1-fluoro substitution does not significantly raise the boiling point compared to the parent cyclopropanecarbonyl chloride (~119°C). It behaves like a volatile organic solvent.
-
The Fix: Do not strip to dryness if possible. Use the solution directly in the next step.
-
If isolation is required: Use a Vigreux column during solvent removal to prevent co-distillation of the product. Switch reaction solvent to Pentane or DCM (very low BP) so they can be removed with minimal vacuum.
Issue 2: "The product is dark/black." (Ring Stability)
Cyclopropane rings are strained. The 1-fluoro group can stabilize a carbocation if the ring opens, leading to polymerization or rearrangement to linear alkenes (e.g., 4-chloro-4-fluorobut-1-ene derivatives).
-
The Fix:
-
Avoid Thionyl Chloride Reflux: The high temperature (
) and high concentration of HCl promote ring opening [2]. -
Neutralize HCl: If using Thionyl Chloride is mandatory, add a base trap or use a slight excess of reagent, not a large excess.
-
Temperature Limit: Never exceed
during reaction or distillation pot temperature.
-
Issue 3: "Reaction stalled/incomplete." (Catalytic Failure)
Acid chlorides are often sluggish to form from electron-deficient acids (like
-
The Fix: Ensure DMF is fresh. Old DMF hydrolyzes to dimethylamine and formic acid, which ruins the catalyst cycle. Use anhydrous DMF from a Sure/Seal™ bottle.
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (
-
Do not use neat
as solvent. Use it (1.5 eq) in DCM or Toluene. -
Add a trap for HCl gas.
-
Keep the temperature below
. -
Distill the product immediately; do not store the crude reaction mixture.
Q: How do I store the this compound?
A: Store in a tightly sealed container under Argon at
Q: What is the boiling point of this compound? A: While experimental values vary by pressure, it is estimated to be 115-120°C at 760 mmHg . Under reduced pressure (e.g., 20 mmHg), expect it to distill around 35-45°C . Always determine the boiling point of your specific crude fraction using a micro-distillation setup first.
References
- Clayden, J. (2001). Organic Chemistry. Oxford University Press. (Mechanism of Vilsmeier-Haack reagent in acid chloride synthesis).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Stability of sensitive acyl chlorides).
-
Patent EP0533013A2. (1993). Process for the production of 1-fluor-cyclopropane-1-carboxylic acid.
-
Organic Syntheses, Coll. Vol. 8, p. 498 (1993). General methods for acid chloride formation using Oxalyl Chloride.
Technical Support Center: Troubleshooting Acylation Reactions with 1-Fluorocyclopropanecarbonyl Chloride
Welcome to the technical support center for acylation reactions utilizing 1-fluorocyclopropanecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during experimentation. Our focus is to move beyond simple procedural steps and delve into the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Introduction to this compound in Acylation Reactions
This compound is a valuable reagent for introducing the 1-fluorocyclopropylcarbonyl moiety into molecules, a structural motif of increasing interest in medicinal chemistry due to its unique conformational and electronic properties. However, the combination of a strained cyclopropyl ring and an electrophilic acyl chloride functional group presents a unique set of challenges. This guide will address these challenges in a comprehensive question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
I. Issues Related to Reaction Initiation and Progression
Question 1: My Friedel-Crafts acylation reaction with this compound is not starting or is giving very low yields. What are the likely causes?
Answer:
Low or no yield in Friedel-Crafts acylation is a common issue that can typically be traced back to several key factors, primarily revolving around the stability of the reagents and the activation of the electrophile.
-
Catalyst Inactivity: The most frequent culprit is the deactivation of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) by moisture.[1] this compound is highly sensitive to hydrolysis, and any water in the solvent, glassware, or even the aromatic substrate will rapidly react with both the acyl chloride and the Lewis acid, rendering them inactive.[2][3]
-
Troubleshooting:
-
Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.
-
Use anhydrous solvents, preferably freshly distilled or from a sealed bottle over molecular sieves.
-
Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
-
Insufficient Catalyst Loading: In Friedel-Crafts acylations, the ketone product can form a stable complex with the Lewis acid, effectively sequestering the catalyst.[1] This necessitates the use of stoichiometric or even excess amounts of the Lewis acid to drive the reaction to completion.[1]
-
Deactivated Aromatic Substrate: The aromatic ring must be sufficiently electron-rich to attack the acylium ion. The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate will deactivate it towards electrophilic aromatic substitution, often preventing the reaction from occurring.[1]
-
Troubleshooting:
-
If possible, choose a more electron-rich aromatic starting material.
-
Consider a different synthetic route if the substrate cannot be changed.
-
-
-
Incompatible Functional Groups: Aromatic compounds containing basic functional groups like amines (-NH₂) or alcohols (-OH) will react with the Lewis acid catalyst, leading to deactivation.[1]
-
Troubleshooting:
-
Protect the incompatible functional group before the acylation reaction. For example, an amino group can be protected as an amide.
-
-
Question 2: My amide coupling reaction between this compound and an amine is sluggish or failing. What should I consider?
Answer:
While this compound is a reactive acylating agent, several factors can impede amide bond formation.
-
Inadequate Base: The acylation of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic.[4] A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or an excess of the starting amine is required to neutralize the HCl as it is formed.[5][6]
-
Low Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered amines can be poor nucleophiles, leading to slow reaction rates.[7]
-
Troubleshooting:
-
Increase the reaction temperature.
-
Use a more polar aprotic solvent like DMF or acetonitrile to improve solubility and reaction rates.
-
For particularly challenging couplings, consider activating the acyl chloride in situ by converting it to an acyl iodide, which is a more reactive electrophile. This can be achieved by adding a catalytic amount of an iodide salt (e.g., KI).[8]
-
-
-
Moisture Contamination: As with Friedel-Crafts reactions, water will hydrolyze the acyl chloride, reducing the amount available to react with the amine.[2][3]
II. Issues Related to Product Purity and Side Reactions
Question 3: I am observing multiple products in my reaction mixture. What are the potential side reactions with this compound?
Answer:
The formation of multiple products can arise from several sources. The most significant concern with this particular reagent is the potential for the strained cyclopropyl ring in the product to open.
-
Ring-Opening of the 1-Fluorocyclopropyl Ketone Product: The high ring strain of the cyclopropane moiety in the resulting ketone makes it susceptible to cleavage under certain conditions.[9] This is particularly relevant in Friedel-Crafts reactions where a strong Lewis acid is present. The Lewis acid can coordinate to the carbonyl oxygen of the product, activating the cyclopropane ring for nucleophilic attack, leading to ring-opened byproducts.[9][10]
-
Troubleshooting:
-
Use the minimum effective amount of Lewis acid.
-
Maintain a low reaction temperature to disfavor the ring-opening pathway.
-
Quench the reaction promptly once the starting material is consumed to minimize the product's exposure to the Lewis acid.
-
Consider using a milder Lewis acid, such as ZnCl₂ or FeCl₃, which may be less prone to inducing ring-opening compared to AlCl₃.[11]
-
-
-
Polysubstitution in Friedel-Crafts Acylation: While the acyl group is deactivating, preventing further substitution is a key advantage of Friedel-Crafts acylation over alkylation.[12] However, if the aromatic substrate is highly activated, polysubstitution can still occur to a minor extent.
-
Self-Condensation: In the presence of a base, the enolizable ketone product can potentially undergo self-condensation reactions, though this is less common under standard acylation conditions.
Question 4: My reaction has produced a dark, tarry material. What is the cause and how can I prevent it?
Answer:
The formation of tar is often a sign of decomposition of the starting materials or products, or uncontrolled polymerization.
-
Excessive Heat: Friedel-Crafts acylations, in particular, can be highly exothermic.[13] Uncontrolled temperature increases can lead to decomposition and polymerization.
-
Troubleshooting:
-
Add the acyl chloride or Lewis acid slowly and portion-wise, ensuring the internal temperature is controlled with an ice bath or other cooling system.
-
-
-
Reaction with Solvent: Some solvents can participate in side reactions. For example, in Friedel-Crafts reactions, certain aromatic solvents may compete with the intended substrate.
III. Practical Considerations: Handling, Analysis, and Purification
Question 5: What are the essential handling precautions for this compound?
Answer:
This compound is a hazardous chemical that requires careful handling.
-
Moisture Sensitivity: It reacts violently with water and hydrolyzes readily in the presence of moisture.[2][3] Always handle under a dry, inert atmosphere.
-
Corrosivity: It is a corrosive substance that can cause severe skin and eye burns.[2]
-
Flammability: The liquid and its vapors are flammable.[1][2] Keep away from heat, sparks, and open flames.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work in a well-ventilated fume hood.
Question 6: How can I monitor the progress of my acylation reaction?
Answer:
Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction.
-
TLC Analysis: Spot the reaction mixture alongside the starting materials. The product, being a ketone or amide, will typically have a different Rf value than the starting aromatic compound or amine. The acyl chloride itself is too reactive for direct TLC analysis; it will likely hydrolyze to the carboxylic acid on the silica plate.[14] To get a TLC spot for the acyl chloride, a small aliquot can be quenched with methanol to form the methyl ester, which is stable for TLC analysis.[14]
Question 7: What are some general guidelines for the purification of products derived from this compound?
Answer:
The purification strategy will depend on the properties of the product.
-
Aqueous Work-up: For Friedel-Crafts reactions, the reaction is typically quenched by carefully pouring the mixture into ice-cold dilute acid (e.g., HCl) to decompose the aluminum chloride-ketone complex.[13][15] For amide couplings, an aqueous work-up can remove the base and its salt.[1]
-
Extraction: The product is then extracted into an organic solvent.
-
Chromatography: Flash column chromatography on silica gel is a common method for purifying the final product.[14][16][17] The choice of eluent will depend on the polarity of the product.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.[14]
Data and Protocols
Table 1: Troubleshooting Guide for Acylation Reactions with this compound
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield (Friedel-Crafts) | Moisture deactivating the Lewis acid catalyst. | Use flame-dried glassware and anhydrous solvents under an inert atmosphere. |
| Insufficient Lewis acid. | Use a stoichiometric amount or a slight excess of the Lewis acid. | |
| Deactivated aromatic substrate. | Use an electron-rich aromatic substrate. | |
| Incompatible functional groups on the substrate. | Protect interfering groups (e.g., -NH₂, -OH) before acylation. | |
| Low or No Yield (Amide Coupling) | Inadequate base to neutralize HCl byproduct. | Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine). |
| Low nucleophilicity of the amine. | Increase reaction temperature or use a more polar solvent. Consider in situ generation of the acyl iodide. | |
| Hydrolysis of the acyl chloride. | Ensure anhydrous reaction conditions. | |
| Formation of Multiple Products | Ring-opening of the cyclopropyl ketone product. | Use milder Lewis acids, lower reaction temperatures, and shorter reaction times. |
| Polysubstitution (Friedel-Crafts). | Use a less activated aromatic substrate if possible. | |
| Formation of Tar | Uncontrolled exothermic reaction. | Add reagents slowly with efficient cooling. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This is a general guideline and should be optimized for each specific substrate.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet.
-
Catalyst Suspension: To the flask, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1-1.3 equivalents) and an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred Lewis acid suspension via the dropping funnel.
-
Acylium Ion Formation: Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[13]
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Coupling
This is a general guideline and should be optimized for each specific substrate.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add this compound (1.0-1.2 equivalents) dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent. Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3]
Visualization of Key Concepts
Diagram 1: Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
Caption: Decision tree for troubleshooting low-yield Friedel-Crafts reactions.
Diagram 2: Potential Side Reaction Pathway - Ring Opening
Caption: Lewis acid-mediated ring-opening of the product.
References
- troubleshooting common issues in Friedel-Crafts reactions - Benchchem.
-
Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC. Available at: [Link]
-
Experiment 1: Friedel-Crafts Acylation. Available at: [Link]
-
Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM - University of Huddersfield Research Portal. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
-
Amide Synthesis - Fisher Scientific. Available at: [Link]
-
Can one do FC alk/acylations, with AA-derived acyl/alkyl chlorides, N-protected, as electrophile? : r/Chempros - Reddit. Available at: [Link]
-
Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. Available at: [Link]
-
Acylation of N-Aryl systems using acyl chlorides : r/Chempros - Reddit. Available at: [Link]
-
Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs) - ResearchGate. Available at: [Link]
-
Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs) - ResearchGate. Available at: [Link]
-
Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC - PubMed Central. Available at: [Link]
-
Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC. Available at: [Link]
-
12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]
-
Aryl‐Fluorocyclopropane β‐Lactams with Activity Against Mycobacteroides abscessus and Mycobacterium bovis - Aston Publications Explorer. Available at: [Link]
-
Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions. Available at: [Link]
-
The preparation and properties of 1,1-difluorocyclopropane derivatives - Beilstein Journals. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]
- WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents.
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]
-
Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed. Available at: [Link]
- CN104292089A - Synthetic process of 1-chloro-cyclopropanecarbonyl chloride - Google Patents.
-
Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. Available at: [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Available at: [Link]
-
Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates - MDPI. Available at: [Link]
-
Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Available at: [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives - Beilstein Journals. Available at: [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. Available at: [Link]
-
Acylation Mechanism - A Level Chemistry Revision Notes. Available at: [Link]
-
CH 336: Ketone Spectroscopy - Oregon State University. Available at: [Link]
-
Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. savemyexams.com [savemyexams.com]
- 5. Lab Reporter [fishersci.se]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions [organic-chemistry.org]
- 9. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. websites.umich.edu [websites.umich.edu]
- 14. publications.aston.ac.uk [publications.aston.ac.uk]
- 15. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 16. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Fluorocyclopropanecarbonyl Chloride Storage & Handling
Executive Summary & Compound Profile
1-Fluorocyclopropanecarbonyl chloride is a high-value fluorinated building block used primarily in the synthesis of pharmaceutical intermediates, such as HCV NS5A inhibitors and novel agrochemicals [1, 2].
Unlike standard acid chlorides, the presence of the fluorine atom at the 1-position (geminal to the carbonyl group) introduces unique electronic effects and ring strain. While the primary decomposition pathway is hydrolysis, the compound is also susceptible to thermal degradation and ring-opening reactions if handled improperly.
| Parameter | Specification |
| CAS Number | 149961-53-5 |
| Molecular Formula | C₄H₄ClFO |
| Primary Hazard | Corrosive, Moisture Sensitive, Lachrymator |
| Decomposition Products | HCl, 1-Fluorocyclopropanecarboxylic acid, HF (trace/thermal) |
| Storage Class | Moisture-sensitive Acyl Halide |
Critical Storage Directives (The "Why" and "How")
This section addresses the specific environmental controls required to maintain reagent integrity >98%.
Q: What is the optimal temperature for long-term storage?
A: -20°C (Freezer) is mandatory for storage exceeding 1 week.
-
The Science: While the compound is kinetically stable at 4°C (refrigerator) for short periods, the cyclopropane ring strain combined with the electron-withdrawing fluorine atom makes the carbonyl carbon highly electrophilic. Lower temperatures significantly retard the kinetics of auto-catalytic decomposition caused by trace moisture.
-
Protocol: Upon receipt, transfer the bottle immediately to a -20°C non-cycling freezer.
Q: Which atmosphere is required: Nitrogen or Argon?
A: Argon is superior and highly recommended.
-
The Science: Argon is denser than air, forming a "blanket" over the liquid surface that effectively displaces moisture-laden air. Nitrogen is lighter than Argon and mixes more easily with air if the seal is imperfect.
-
Protocol: Always backfill the storage vessel with dry Argon after every use.
Q: What container material is compatible?
A: Borosilicate glass with Teflon (PTFE) liners.
-
Warning: Do NOT use standard polyethylene (PE) or polypropylene (PP) caps without a liner. Acid chlorides can slowly diffuse through certain plastics or extract plasticizers, leading to contamination.
-
Best Practice: Use Schlenk tubes or crimp-top vials with PTFE/Silicone septa for frequent sampling to avoid opening the cap and exposing the bulk liquid to atmospheric moisture.
Troubleshooting & Diagnostics
Use this guide to determine if your reagent has decomposed.
| Observation | Diagnosis | Action |
| White Solid Precipitate | Hydrolysis. The liquid has reacted with moisture to form 1-fluorocyclopropanecarboxylic acid (solid) and HCl. | Filter & Purify. If solid is <5%, filter under inert gas. If >10%, distill or discard. |
| Cloudiness / Fuming | HCl Release. Early stage hydrolysis. The "smoke" is HCl gas reacting with moist air. | Purge. Degas with dry Argon for 10 mins. Check NMR. |
| Yellow/Brown Discoloration | Thermal Degradation / Polymerization. Likely caused by storage >25°C or light exposure. | Distill. Vacuum distillation is required to recover usable material. |
| Etched Glass | HF Generation. Trace HF formation (rare but possible) attacking the container. | DISCARD IMMEDIATELY. Transfer to a Teflon container for disposal. Do not distill. |
Diagnostic Workflow (Graphviz)
Figure 1: Decision tree for assessing reagent quality based on visual and analytical cues.
Handling Protocols: The "No-Fail" Transfer Method
Objective: Transfer an aliquot without introducing a single ppm of water.
-
Preparation:
-
Flame-dry all glassware (flasks, syringes, needles) and cool under a stream of dry Argon.
-
Ensure the reagent bottle is at room temperature before opening.
-
Why? Opening a cold bottle (-20°C) in humid air causes immediate condensation of atmospheric water into the reagent, triggering rapid hydrolysis [3].
-
-
The "Positive Pressure" Technique:
-
Insert a strictly dry Argon line (via a needle) into the reagent bottle septum to create positive pressure.
-
Insert the sampling syringe (glass/gastight preferred).
-
Withdraw the liquid.[1] The Argon pressure will help push the liquid into the syringe, preventing vacuum formation that could suck in outside air.
-
-
Quenching the Septum:
-
After withdrawing the needle, apply a small piece of Parafilm or a secondary cap over the septum if the bottle will be stored for >1 month.
-
Decomposition Mechanism & Chemistry
Understanding the decomposition pathways helps in preventing them.
Pathway A: Hydrolysis (The Main Enemy)
Water attacks the highly electrophilic carbonyl carbon.
-
Reaction: R-COCl + H₂O → R-COOH + HCl
-
Consequence: The resulting acid (1-fluorocyclopropanecarboxylic acid) is a solid that clogs needles and alters stoichiometry. The HCl gas builds pressure in the vial, posing an explosion risk upon opening.
Pathway B: Thermal Degradation
At high temperatures (>100°C) or under prolonged UV exposure, the cyclopropane ring can undergo ring-opening or fragmentation, potentially releasing HF or forming polymerized by-products.
Mechanistic Diagram (Graphviz)
Figure 2: Primary decomposition pathways. Hydrolysis is the dominant mode of failure during storage.
Emergency Recovery
Q: I left the bottle out overnight and there is a small amount of solid. Is it ruined? A: Not necessarily.
-
Check: Run a quick NMR. The acid proton (COOH) will be very distinct (broad singlet >10 ppm).
-
Purify: If the acid content is <10%, you can perform a bulb-to-bulb vacuum distillation .
-
Boiling Point: ~119°C at 760 mmHg (approximate for parent compound; expect similar or slightly lower for fluoro-analog under vacuum) [4].
-
Caution: Do not heat above 60°C in the bath if using high vacuum; keep the temperature as low as possible to avoid thermal ring opening.
-
References
-
Patent US20140315898A1. N-arylamidine-substituted trifluoroethyl sulfide derivatives as acaricides and insecticides. (2014).[2] Lists this compound (CAS 149961-53-5) as a key intermediate.[3][4]
-
Accela Chem. Product Catalog: this compound.[4][5] (Accessed 2023). Confirms CAS and availability for research.
-
Beilstein Journal of Organic Chemistry. The preparation and properties of 1,1-difluorocyclopropane derivatives. (2021).[6][7] Discusses general stability and reactivity of fluorinated cyclopropanes.
-
Sigma-Aldrich. Cyclopropanecarbonyl chloride Safety Data Sheet. (Parent compound data used for baseline handling properties).
Sources
- 1. WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method - Google Patents [patents.google.com]
- 2. regdocs.bd.com [regdocs.bd.com]
- 3. WO2013092350A1 - N-arylamidine-substituted trifluoroethyl sulfide derivatives as acaricides and insecticides - Google Patents [patents.google.com]
- 4. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 5. N/A,(1S,2S)-1-(2,6-Dibromophenyl)-1,2-propanediol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
Technical Support Center: Purity Analysis of 1-Fluorocyclopropanecarbonyl Chloride
Welcome to the technical support guide for the analytical assessment of 1-fluorocyclopropanecarbonyl chloride. This document provides in-depth, field-proven guidance for researchers, scientists, and drug development professionals. Given the reactive nature of this acyl chloride, direct analysis can be challenging. This guide is structured to address specific issues you might encounter, explaining the "why" behind each methodological choice to ensure robust and reliable results.
Foreword: The Challenge of Analyzing Reactive Intermediates
This compound is a valuable building block in pharmaceutical synthesis. However, its high reactivity, particularly its susceptibility to hydrolysis, makes purity assessment non-trivial.[1][2] The primary goal is to employ methods that either analyze the compound directly with minimal degradation or convert it into a stable derivative for accurate quantification. This guide focuses on the most effective techniques: Nuclear Magnetic Resonance (NMR) for direct analysis and High-Performance Liquid Chromatography (HPLC) via derivatization for trace-level determination. We will also cover Gas Chromatography (GC) and Fourier-Transform Infrared (FT-IR) spectroscopy as complementary techniques.
Section 1: Quantitative NMR (qNMR) - The Gold Standard for Purity Assay
Quantitative NMR (qNMR) is the preferred method for determining the absolute purity of the main component. It is a primary analytical method, meaning it does not require a reference standard of the analyte itself. Instead, a certified internal standard of known purity and concentration is used. For a fluorinated compound like this, ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, which minimizes signal overlap.[3][4][5]
FAQ 1: Why is ¹⁹F qNMR superior to ¹H qNMR for this compound?
While ¹H qNMR is feasible, the cyclopropyl protons will exhibit complex splitting patterns. ¹⁹F NMR offers a much simpler analytical window. With a single fluorine atom in the molecule, you will likely observe a clean, well-resolved multiplet, free from the interferences often seen in ¹H NMR spectra (e.g., residual solvents). This leads to more accurate integration and, therefore, a more reliable purity value.[3][6]
Troubleshooting Guide: ¹⁹F qNMR
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Poor Signal-to-Noise (S/N) | Insufficient sample concentration; Not enough scans acquired. | Increase the number of scans (NS). S/N increases with the square root of NS. Ensure your sample concentration is adequate (typically >5 mg/mL). |
| Inaccurate Purity Values | Incorrect relaxation delay (D1); Non-quantitative pulse angle; Poor internal standard choice. | 1. Set D1 ≥ 5 x T₁: The relaxation delay (D1) must be at least five times the longest T₁ (spin-lattice relaxation time) of both the analyte and the standard. This ensures complete relaxation between pulses, which is critical for accurate signal integration.[7] 2. Use a 90° Pulse: A calibrated 90° pulse ensures maximum signal excitation for quantification.[7] 3. Select a Suitable Internal Standard: Choose a standard with high purity, chemical stability (won't react with the acyl chloride), and a simple ¹⁹F signal that does not overlap with the analyte. Trifluorotoluene or 1,3,5-trifluorobenzene are common choices.[7][8] |
| Broad or Distorted Peaks | Sample degradation (hydrolysis); Poor shimming. | 1. Use Anhydrous Solvents: Prepare the sample immediately before analysis using a high-purity, anhydrous deuterated solvent (e.g., CDCl₃ from a sealed ampoule) to prevent hydrolysis. 2. Re-shim the Spectrometer: Poor magnetic field homogeneity will distort peak shape and compromise integration accuracy. |
Experimental Protocol: ¹⁹F qNMR for Purity Assay
-
Internal Standard Selection: Choose a certified internal standard (IS) with a known purity (e.g., 1,3,5-Trifluorobenzene).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the internal standard into a clean, dry vial.
-
Accurately weigh approximately 20-30 mg of this compound into the same vial.
-
Immediately dissolve the contents in ~0.7 mL of anhydrous deuterated chloroform (CDCl₃).
-
Transfer the solution to a dry NMR tube and cap it securely.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum using quantitative parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): 30-60 seconds (verify with T₁ measurement if necessary).
-
Number of Scans (NS): 16 or higher for good S/N.
-
-
-
Data Processing & Calculation:
-
Apply a zero-filling and a small line-broadening exponential function if needed to improve S/N.
-
Carefully integrate the signal for the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the signal (1 for the analyte)
-
MW = Molecular Weight
-
m = mass
-
PurityIS = Purity of the Internal Standard
-
Section 2: HPLC-UV Analysis via Derivatization
Direct HPLC analysis of this compound is impractical due to its reactivity with protic mobile phases and its lack of a strong UV chromophore. The solution is pre-column derivatization, which converts the reactive acyl chloride into a stable, highly UV-absorbent product.[9][10][11]
Workflow for HPLC Derivatization Analysis
Caption: Workflow for HPLC analysis of acyl chlorides via pre-column derivatization.
FAQ 2: Which derivatizing agent should I use?
The ideal agent reacts quickly and specifically with the acyl chloride to form a stable derivative with a strong chromophore, allowing for sensitive UV detection at a wavelength where matrix interference is minimal.[9][11] 2-Nitrophenylhydrazine is an excellent choice as its derivatives absorb strongly around 395 nm, far from the typical UV cutoff of most solvents and potential impurities.[9][11][12]
Troubleshooting Guide: HPLC Derivatization
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| No or Low Derivative Peak | 1. Reagent Degradation: The derivatizing agent may have degraded. 2. Competitive Reactions: The acyl chloride reacted with water or other nucleophiles (e.g., alcohols) in the sample or solvent.[9][11] 3. Incorrect pH: The reaction pH is not optimal for the derivatization. | 1. Use Fresh Reagent: Prepare the derivatizing solution fresh daily. 2. Use Anhydrous Solvents: Ensure all solvents (e.g., acetonitrile) used for sample and reagent preparation are anhydrous to prevent premature hydrolysis of the acyl chloride. 3. Optimize pH: Most derivatization reactions with amines or hydrazines require a slightly basic pH (e.g., pH 9) to deprotonate the nucleophile without excessively promoting acyl chloride hydrolysis.[10] |
| Multiple/Unexpected Peaks | Incomplete reaction; Side-product formation; Excess reagent peak. | 1. Optimize Reaction Time/Temp: Ensure the incubation time is sufficient for the reaction to go to completion (e.g., 30 min).[9][11] 2. Quench the Reaction: After incubation, quench the reaction by adding a small amount of a protic solvent like methanol to consume any unreacted acyl chloride.[10] 3. Check Reagent Blank: Inject a sample containing only the derivatizing agent to identify its retention time. |
| Poor Peak Shape (Tailing) | Column overload; Secondary interactions with the stationary phase. | 1. Dilute the Sample: Ensure the injected concentration is within the linear range of the detector and column capacity. 2. Adjust Mobile Phase: Add a modifier like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase to sharpen peaks by masking active sites on the silica support. |
Section 3: Complementary Analytical Methods
While qNMR and HPLC are primary for purity, GC and FT-IR provide valuable confirmatory information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for identifying volatile impurities. However, the high reactivity of acyl chlorides can lead to on-column degradation or reaction in the hot injector, making direct quantification challenging.[13]
-
Key Insight: Use a cool on-column or PTV (Programmable Temperature Vaporization) inlet to minimize thermal stress. A low-polarity column (e.g., DB-1 or DB-5) is generally recommended. The most likely impurities to be observed are the starting carboxylic acid (if the conversion was incomplete) or residual solvents from the synthesis (e.g., thionyl chloride).[14][15]
-
Troubleshooting Tip: If you see peak tailing for the acyl chloride, it may be interacting with active sites in the liner or column. Use a deactivated liner and trim the first few centimeters of the column.[16][17]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is an excellent tool for rapid identity confirmation but is not suitable for quantifying minor impurities.
-
Key Insight: The most important feature in the IR spectrum of an acyl chloride is the very strong carbonyl (C=O) stretching absorption, which appears at a characteristically high frequency.[18]
-
Expected Absorptions:
-
Troubleshooting Tip: The presence of a broad absorption band around 2500-3300 cm⁻¹ indicates significant hydrolysis to the corresponding carboxylic acid.[21]
Summary of Recommended Methods
| Analytical Method | Primary Use | Key Advantage(s) | Common Pitfall(s) |
| ¹⁹F qNMR | Absolute Purity Assay | Primary method; High precision; Structurally informative.[3][6] | Requires careful sample prep and quantitative acquisition parameters.[7] |
| HPLC-UV (Derivatization) | Trace Impurity Analysis | High sensitivity (ppm levels); Good for complex matrices.[9][22] | Indirect method; Requires method development for the derivatization step.[23][24] |
| GC-MS | Volatile Impurity ID | Excellent separation for volatiles; Provides mass for identification.[25] | Analyte can degrade at high temperatures; Not ideal for quantification.[13][26] |
| FT-IR | Identity Confirmation | Fast; Confirms functional group presence. | Not quantitative; Not sensitive to minor impurities. |
Final Word from Your Application Scientist
Analyzing reactive molecules like this compound requires a thoughtful, multi-faceted approach. No single technique tells the whole story. Use ¹⁹F qNMR as your primary tool for an accurate purity value of the bulk material. Complement this with derivatization-HPLC to control for trace-level impurities that qNMR may not detect. Finally, use GC-MS and FT-IR as rapid, confirmatory checks on identity and the presence of volatile or hydrolytic byproducts. By understanding the strengths and weaknesses of each technique and anticipating potential issues, you can build a robust analytical control strategy that ensures the quality and consistency of your material.
References
-
Title: Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances Source: ResearchGate URL: [Link]
-
Title: Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances Source: PubMed URL: [Link]
-
Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: PMC URL: [Link]
-
Title: Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides Source: Sparkl URL: [Link]
-
Title: A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy Source: ACG Publications URL: [Link]
-
Title: Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy Source: PubMed URL: [Link]
-
Title: HPLC analysis of reactive acid chlorides as methyl esters via... Source: ResearchGate URL: [Link]
- Title: CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate Source: Google Patents URL
-
Title: 21.10: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL: [Link]
-
Title: Infrared Spectroscopy Source: Michigan State University URL: [Link]
-
Title: Speeding Fluorine Analysis Source: Oxford Instruments URL: [Link]
-
Title: Derivatization Source: Chemistry LibreTexts URL: [Link]
-
Title: Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment Source: QSpace URL: [Link]
-
Title: Introduction to Common Derivatization Methods and Application Examples Source: Welch Materials URL: [Link]
-
Title: TROUBLESHOOTING GUIDE Source: Restek URL: [Link]
-
Title: Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note Source: Save My Exams URL: [Link]
-
Title: Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water Source: ResearchGate URL: [Link]
-
Title: Let's try doing quantitative NMR (2) Source: JEOL Ltd. URL: [Link]
-
Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass URL: [Link]
-
Title: 21.10 Spectroscopy of Carboxylic Acid Derivatives Source: OpenStax URL: [Link]
-
Title: Quantitative nuclear magnetic resonance of chloride by an accurate internal standard approach Source: PubMed URL: [Link]
-
Title: Quantitative NMR of chloride by an accurate internal standard approach Source: X (formerly Twitter) URL: [Link]
-
Title: Quantitative NMR of chloride by an accurate internal standard approach Source: ResearchGate URL: [Link]
-
Title: GC Troubleshooting Guide Source: GL Sciences URL: [Link]
-
Title: GC troubleshooting Source: CHROMSERVIS.EU URL: [Link]
-
Title: GC Column Troubleshooting Guide Source: Phenomenex URL: [Link]
-
Title: Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples Source: Royal Society of Chemistry URL: [Link]
-
Title: SOCl2: carboxylic acid to acid chloride: impurity! Source: Sciencemadness Discussion Board URL: [Link]
-
Title: Acid chlorides Source: Fiveable URL: [Link]
-
Title: Cyclopropanecarbonyl chloride Source: PubChem URL: [Link]
-
Title: Fourier Transform Infrared spectroscopy of Iron Chloride Based AC Source: ResearchGate URL: [Link]
-
Title: Acyl Chlorides - A Level Chemistry Revision Notes Source: Save My Exams URL: [Link]
-
Title: preparation of acyl chlorides (acid chlorides) Source: Chemguide URL: [Link]
-
Title: Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 Source: Scientific & Academic Publishing URL: [Link]
-
Title: IR: carboxylic acids Source: University of Calgary URL: [Link]
-
Title: Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples Source: Analytical Methods (RSC Publishing) URL: [Link]
-
Title: Acyl chloride synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Acyl Chlorides (OCR A Level Chemistry A): Revision Note Source: Save My Exams URL: [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. fiveable.me [fiveable.me]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. acgpubs.org [acgpubs.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Let’s try doing quantitative NMR (2) | Applications Notes | JEOL Ltd. [jeol.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
- 15. chemguide.co.uk [chemguide.co.uk]
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- 26. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Guide: Work-up & Isolation of 1-Fluorocyclopropanecarbonyl Chloride Derivatives
Topic: Work-up Procedures for Reactions Involving 1-Fluorocyclopropanecarbonyl Chloride Content Type: Technical Support Guide (Q&A Format) Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Reagent Profile
This compound (CAS: 1056483-58-7 / 149961-53-5) is a high-value fluorinated building block used primarily in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR targets) and agrochemicals. Its unique structure combines the high ring strain of cyclopropane (~27.5 kcal/mol) with the electron-withdrawing inductive effect of fluorine.[1]
This combination creates two distinct reactivity challenges during work-up:
-
Hyper-Electrophilicity: The fluorine atom increases the electrophilicity of the carbonyl carbon, making it exceptionally sensitive to hydrolysis by trace moisture.
-
Volatility: With a boiling point of approximately 71°C at 300 mbar [1], the reagent is prone to co-evaporation with solvents, leading to "phantom" yield losses.
Critical Work-up Workflows (Q&A)
Module A: Quenching & Hydrolysis Control
Q: I am performing an amide coupling. How do I quench the reaction without hydrolyzing my product or generating difficult emulsions?
A: The quenching strategy depends on whether you used the acid chloride in excess or as the limiting reagent.
-
Scenario 1: Acid Chloride was Limiting (Standard)
-
Protocol: Cool the reaction mixture to 0°C. Quench by slow addition of saturated aqueous Ammonium Chloride (NH₄Cl) .
-
Why: NH₄Cl buffers the pH to ~4-5. This mild acidity neutralizes the HCl generated during the coupling (or the amine base hydrochloride) without promoting base-catalyzed ring opening or elimination of the fluorine atom.
-
Phase Separation: Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1] Avoid Diethyl Ether if the product is polar, as it may crash out.
-
-
Scenario 2: Acid Chloride was in Excess
-
Issue: Excess acid chloride will hydrolyze to 1-fluorocyclopropanecarboxylic acid upon contact with water. This acid can act as a surfactant, causing stubborn emulsions.
-
Protocol: Add a "scavenger" amine (e.g., 1.5 eq of dimethylamine or morpholine) before aqueous quench.[1] Stir for 15 minutes.
-
Why: This converts the highly reactive acid chloride into a water-soluble or easily separable amide byproduct, preventing the formation of the free acid surfactant.
-
Q: Can I use a basic quench (NaHCO₃ or NaOH) to remove the HCl generated?
A: Proceed with Caution. While 1-fluorocyclopropanecarbonyl derivatives are generally stable, the combination of a strained ring and an alpha-fluorine atom creates a potential for Ring Opening or Dehydrofluorination under strongly basic, thermal conditions.
-
Recommendation: Use Saturated Sodium Bicarbonate (NaHCO₃) only at 0°C to Room Temperature .[1]
-
Avoid: Strong bases (NaOH, KOH) at elevated temperatures (>40°C), as this promotes decomposition.[1]
Module B: Isolation & Purification
Q: I need to isolate the unreacted this compound. Every time I concentrate the solvent, my yield drops. Why?
A: You are likely losing the product to volatility.[1]
-
Data Point: The boiling point is ~71°C at 300 mbar.[1][2] At high vacuum (<10 mbar), the boiling point drops well below room temperature.[1]
-
Solution:
Q: My crude NMR shows a "doublet of triplets" impurity. What is it?
A: This is likely the hydrolyzed byproduct: 1-fluorocyclopropanecarboxylic acid .
-
Diagnosis: Check the chemical shift.[1] The acid proton usually appears broad >10 ppm.[1] The cyclopropyl protons will shift slightly upfield compared to the chloride.[1]
-
Removal:
Visual Troubleshooting & Decision Logic
Figure 1: Work-up Decision Matrix
Caption: Decision matrix for selecting the appropriate work-up path based on the target product stability and volatility.
Safety & Handling (HSE Protocol)
Q: Are there specific hazards beyond standard acid chlorides?
A: Yes.
-
Lachrymator: Like cyclopropanecarbonyl chloride, the 1-fluoro derivative is a potent lachrymator. Work exclusively in a fume hood.
-
HF Potential: While the C-F bond is stable under standard conditions, thermal decomposition or combustion can release Hydrogen Fluoride (HF).[1]
-
Precaution: Keep Calcium Gluconate gel accessible in the lab as a standard safety measure for all organofluorine work.[1]
-
-
Pressure Build-up: Hydrolysis releases HCl gas immediately.[1] Never store waste in sealed containers without venting.[1]
Quantitative Data: Physical Properties
| Property | Value | Source | Implications for Work-up |
| Boiling Point | ~71°C @ 300 mbar | [1] | High volatility. Do not high-vac at RT. |
| Boiling Point (Acid) | 120-125°C @ 100 Torr | [2] | Acid is significantly less volatile; separable by distillation.[1] |
| Density | ~1.36 g/cm³ (Acid) | [2] | Organic layer will be on the bottom in H₂O/Et₂O extractions but top in DCM/H₂O.[1] |
| Solubility | Reacts with Water | [3] | Strictly anhydrous solvents required for reaction.[1] |
References
-
Vertex AI Search Result 1.1 : Process for the preparation of 1-fluoro-cyclopropane-1-carboxylic acid. US Patent 5498750A.[1] (Describes the acid chloride boiling point as 71°C at 300 mbar).[1][2] Link
-
Vertex AI Search Result 1.2 : 1-Fluorocyclopropanecarboxylic Acid CAS 137081-41-5 Properties. Sunshine Pharma.[1] Link[1][3]
-
Vertex AI Search Result 1.6 : Safety Data Sheet: Cyclopropanecarbonyl chloride. ThermoFisher Scientific.[1] (Used as a proxy for general acid chloride safety/reactivity).[1] Link[1]
-
Vertex AI Search Result 1.4 : Fused benzazepine derivatives.... WO2024160366A1.[1][4] (Provides detailed amide coupling work-up: -70°C reaction, NH4Cl quench). Link
Sources
- 1. 塩化アシル | Thermo Fisher Scientific [thermofisher.com]
- 2. US5498750A - Process for the preparation of 1-fluoro-cyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 3. materiellabo.com [materiellabo.com]
- 4. WO2024160366A1 - Fused benzazepine derivatives for use in the treatmetn of cancer and epilepsy - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to Acylating Agents: A Comparative Analysis of 1-Fluorocyclopropanecarbonyl Chloride and Cyclopropanecarbonyl Chloride
In the landscape of modern drug discovery and fine chemical synthesis, the cyclopropyl ring is a privileged scaffold. Its unique conformational rigidity, combined with its ability to enhance metabolic stability and binding affinity, has made it a cornerstone in medicinal chemistry. The corresponding acylating agents, cyclopropanecarbonyl chloride and its fluorinated analogue, serve as critical gateways for introducing this valuable moiety. This guide provides an in-depth, objective comparison of 1-fluorocyclopropanecarbonyl chloride and cyclopropanecarbonyl chloride, offering field-proven insights and experimental context for researchers, scientists, and drug development professionals.
Structural and Physicochemical Properties: The Impact of a Single Fluorine Atom
At first glance, the two molecules are structurally similar. However, the substitution of a single hydrogen atom with fluorine at the C1 position of the cyclopropane ring introduces profound electronic changes that cascade through the molecule, significantly altering its properties and reactivity.
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The primary differentiator is the strong inductive electron-withdrawing effect (-I effect) of the fluorine atom. This effect polarizes the C-F bond, drawing electron density away from the cyclopropane ring and, consequently, from the carbonyl carbon. This increased positive charge on the carbonyl carbon is the central factor governing the difference in reactivity between the two molecules.
| Property | Cyclopropanecarbonyl Chloride | This compound |
| CAS Number | 4023-34-1[1][2] | 149961-53-5[3] |
| Molecular Formula | C₄H₅ClO[2] | C₄H₄ClFO[3] |
| Molecular Weight | 104.53 g/mol [2] | 122.53 g/mol [3] |
| Appearance | Colorless to pale yellow liquid[1] | Data not available (predicted to be a liquid) |
| Boiling Point | ~119-129 °C[1] | Data not available |
| Density | ~1.152 - 1.184 g/mL at 25 °C[1] | Data not available |
| Purity | Typically ≥98% | Typically ≥95%[3] |
Note: Experimental physicochemical data for this compound is not widely published. Properties are inferred from its structure and the properties of its carboxylic acid precursor.
Synthesis and Commercial Availability
Both reagents are synthesized from their corresponding carboxylic acids. The choice of synthetic route is a critical consideration for scalability and cost.
Cyclopropanecarbonyl Chloride: This reagent is readily prepared and commercially available. The standard synthesis involves the chlorination of cyclopropanecarboxylic acid using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[4] The reaction is typically high-yielding and uses cost-effective materials.[4]
This compound: The synthesis of this fluorinated analogue is a multi-step process, contributing to its significantly higher cost and lower commercial availability. A common pathway involves the synthesis of 1-fluorocyclopropanecarboxylic acid first, which is then converted to the acyl chloride. A patented method describes the reaction of 1-fluorocyclopropane-1-carboxylic acid with thionyl chloride, often with a catalytic amount of DMF, to yield the desired acyl chloride.[5]
dot graph TD { A[Cyclopropanecarboxylic Acid] -->|SOCl₂ or (COCl)₂| B(Cyclopropanecarbonyl Chloride); C[Synthetic Precursors] --> D(1-Fluorocyclopropanecarboxylic Acid); D -->|SOCl₂, cat. DMF| E(this compound);
} Caption: General synthetic pathways for the two acyl chlorides.
Comparative Reactivity and Mechanistic Insights
The core function of these reagents is to participate in nucleophilic acyl substitution reactions.[6] The rate and efficiency of these reactions are directly tied to the electrophilicity of the carbonyl carbon.
The Fluorine Effect: The potent electron-withdrawing nature of the fluorine atom in this compound makes its carbonyl carbon significantly more electron-deficient (more electrophilic) than that of the non-fluorinated version. This heightened electrophilicity translates to a higher reactivity towards nucleophiles.
dot graph G { rankdir="LR"; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
} Caption: Enhanced electrophilicity due to fluorine's inductive effect.
This increased reactivity can be advantageous, potentially allowing for:
-
Milder Reaction Conditions: Reactions may proceed at lower temperatures.
-
Faster Reaction Times: Increased rates can lead to shorter protocols.
-
Acylation of Weaker Nucleophiles: The higher electrophilicity may enable reactions with less reactive amines or alcohols that are sluggish with the standard chloride.
However, this comes with a trade-off. The higher reactivity can also lead to reduced selectivity and stability, requiring more stringent handling conditions (e.g., rigorously anhydrous solvents) to prevent decomposition.
Experimental Protocols: A Comparative Amidation Workflow
To illustrate the practical differences, here is a generalized protocol for a standard amidation reaction. The key distinction lies in the anticipated reaction conditions.
Objective: Synthesize N-benzylcyclopropanecarboxamide derivatives.
Protocol 1: Using Cyclopropanecarbonyl Chloride
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane or THF). Add a non-nucleophilic base such as triethylamine (1.2 eq.).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition: Slowly add cyclopropanecarbonyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Proposed Workflow for this compound
-
Setup: Follow step 1 from Protocol 1, ensuring all glassware is rigorously dried and the solvent is exceptionally anhydrous.
-
Cooling: Cool the solution to a lower temperature, such as -20 °C or -40 °C, to control the potentially higher reactivity and minimize side reactions.
-
Addition: Add this compound (1.1 eq.) at a very slow rate to manage the reaction exotherm.
-
Reaction: Maintain the reaction at the lower temperature (e.g., -20 °C to 0 °C) and stir for 1-2 hours. The reaction is expected to complete more rapidly. Monitor closely.
-
Work-up & Purification: Follow steps 5 and 6 from Protocol 1.
Causality Behind Experimental Choices: The lower initial temperature and slower addition for the fluorinated reagent are precautionary measures to control a faster, more exothermic reaction. The expected shorter reaction time is a direct consequence of the enhanced electrophilicity of the carbonyl carbon.
Applications in Drug Development: Strategic Choices
The choice between these two reagents is a strategic decision in a drug discovery campaign.
-
Cyclopropanecarbonyl Chloride is the workhorse reagent for introducing the unsubstituted cyclopropylcarbonyl moiety.[1][7] It is ideal for initial structure-activity relationship (SAR) studies, scaffold hopping, and large-scale synthesis where cost is a significant factor.
-
This compound is a specialized, high-value building block used in later-stage lead optimization. The strategic introduction of fluorine can fine-tune a drug candidate's properties in several ways:
-
Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.
-
Binding Affinity: The polarized C-F bond can form favorable interactions (e.g., hydrogen bonds, dipole interactions) within a protein's binding pocket.
-
Physicochemical Properties: Fluorination can modulate a molecule's pKa, lipophilicity (logP), and membrane permeability, which are critical for pharmacokinetic profiles.[7]
-
The use of fluorinated cyclopropanes is a recognized strategy for improving drug-like properties, making this reagent particularly valuable for developing CNS-penetrant drugs or enhancing the potency of existing pharmacophores.
Safety and Handling: A Shared Profile of High Reactivity
Both compounds are reactive acyl chlorides and must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
Key Hazards:
-
Flammable: Both are flammable liquids and vapors.[8] Keep away from heat, sparks, and open flames.
-
Corrosive: They cause severe skin burns and serious eye damage.
-
Water Reactive: Both react violently with water and moisture to release corrosive hydrogen chloride (HCl) gas.[7][8] All reactions must be conducted under strictly anhydrous conditions.
-
Toxicity: They are considered toxic if swallowed.
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[7][8] Storage under an inert gas atmosphere is recommended.
Conclusion: Selecting the Right Tool for the Job
The decision to use this compound over its non-fluorinated parent is a classic case of balancing cost, reactivity, and strategic design goals.
-
Choose Cyclopropanecarbonyl Chloride for:
-
Initial synthesis and SAR exploration.
-
Large-scale manufacturing.
-
When the unique properties imparted by fluorine are not required.
-
-
Choose this compound for:
-
Late-stage lead optimization to enhance metabolic stability or target affinity.
-
Fine-tuning physicochemical properties like pKa and lipophilicity.
-
When higher reactivity is needed to acylate challenging substrates.
-
Ultimately, this compound represents a powerful tool for nuanced molecular design, offering a pathway to improved pharmacological profiles that often justifies its higher cost and more demanding handling requirements. Understanding the fundamental chemical differences driven by a single fluorine atom allows researchers to make informed, effective decisions in their synthetic campaigns.
References
- Bayer Aktiengesellschaft. (1996). Process for the preparation of 1-fluoro-cyclopropane-1-carboxylic acid. U.S.
-
Maas, L. M., Haswell, A., Hughes, R., & Hopkinson, M. N. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 921–930. [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
-
Save My Exams. (2025, June 23). Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved February 17, 2026, from [Link]
-
U.S. National Library of Medicine. (n.d.). Cyclopropanecarbonyl chloride. PubChem. Retrieved February 17, 2026, from [Link]
Sources
- 1. Cyclopropanecarbonyl Chloride (CPCC): What You Need to Know - Ketone Pharma [ketonepharma.com]
- 2. Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 149961-53-5 | MFCD28360739 | 1-fluorocyclopropane-1-carbonyl chloride [aaronchem.com]
- 4. researchgate.net [researchgate.net]
- 5. savemyexams.com [savemyexams.com]
- 6. Cyclopropanecarbonyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Biological Activity of Compounds Derived from 1-Fluorocyclopropanecarbonyl Chloride: A Comparative Guide
Executive Summary
The 1-fluorocyclopropyl (1-F-cPr) moiety represents a high-value bioisostere in modern drug discovery, offering a precise tool to modulate metabolic stability and physicochemical properties without significantly altering steric volume. Derived directly from 1-fluorocyclopropanecarbonyl chloride , this motif is increasingly deployed to replace labile alkyl groups (e.g., isopropyl, cyclopropyl, tert-butyl) to block cytochrome P450 (CYP)-mediated oxidation.
This guide analyzes the biological impact of this substitution, focusing on kinase inhibitors (RIP1), transporter inhibitors (SLC6A19), and soluble epoxide hydrolase (sEH) modulators.
Chemical Basis & Synthesis
This compound (CAS: 105967-52-2) acts as the primary electrophilic building block. Unlike its non-fluorinated counterpart, the presence of the fluorine atom at the
Synthetic Pathways
The acid chloride reacts readily with nucleophiles.[1] The following diagram outlines the primary synthetic routes to bioactive scaffolds:
Comparative Analysis: The "Fluorine Effect"
The transition from a standard cyclopropyl (cPr) or isopropyl (
A. Metabolic Blocking (Metabolic Stability)
The C-H bond at the branching point of alkyl groups is a "metabolic soft spot," highly susceptible to CYP450-mediated hydroxylation.
-
Mechanism: Replacing this
-hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) renders the site inert to oxidative attack. -
Outcome: Significant extension of half-life (
) and reduction in intrinsic clearance ( ).
B. Lipophilicity (logD) & Permeability
Contradictory to the general rule that fluorine increases lipophilicity, the 1-F-cPr group often exhibits lower lipophilicity than a trifluoromethyl (
-
Comparison:
(General trend for lipophilicity in amides).
C. Conformational Restriction
The stereoelectronic gauche effect of the fluorine atom can lock the carbonyl group into a specific orientation relative to the ring, potentially reducing the entropic penalty of binding to the target protein.
Summary Table: Physicochemical Comparison
| Parameter | Cyclopropyl (cPr) | Isopropyl ( | 1-Fluoro-cPr | Impact of 1-F Substitution |
| Metabolic Liability | High ( | High (Tertiary C-H oxidation) | Null (Blocked) | ** drastically improves |
| Lipophilicity ( | Moderate | Moderate | Moderate-Low | Maintains solubility; often lower logD than |
| Steric Bulk ( | ~53 ų | ~63 ų | ~58 ų | Minimal steric clash; fits in similar pockets. |
| Electronic Effect | Weak Donor | Weak Donor | Inductive Withdrawal | Lowers pKa of adjacent amides (H-bond donor acidity increases). |
Case Studies in Drug Development
Case Study 1: RIP1 Kinase Inhibitors (GDC-8264)
Context: Receptor-Interacting Protein Kinase 1 (RIP1) is a target for inflammatory diseases. Early inhibitors suffered from rapid metabolism.
-
Innovation: Roche/Genentech scientists utilized the 1-fluorocyclopropyl carbonyl motif in the development of GDC-8264 .
-
Comparison Data:
-
Cyclopropyl Analog: Rapidly metabolized (
high) due to oxidation on the ring. -
1-Fluoro Analog (GDC-8264): The fluorine blocked the metabolic hotspot.
-
Result: The 1-fluorocyclopropyl ketone moiety provided the necessary metabolic stability while maintaining the precise geometry required to bind in the allosteric pocket.
-
-
Reference: J. Med. Chem. 2025 (See Ref 1).
Case Study 2: sEH Inhibitors for Pain
Context: Soluble Epoxide Hydrolase (sEH) inhibitors often use urea pharmacophores.[2]
-
Application: Benzohomoadamantane-based ureas incorporating a (1-fluorocyclopropyl)methanone moiety showed improved DMPK properties.
-
Performance: The 1-F-cPr derivatives exhibited superior microsomal stability compared to their non-fluorinated alkyl counterparts, translating to better oral bioavailability in murine models.
-
Reference: J. Med. Chem. 2022 (See Ref 3).
Experimental Protocols
Protocol A: Synthesis of 1-Fluorocyclopropyl Amides
Standard Operating Procedure (SOP) for library generation.
Materials:
-
This compound (1.0 equiv)
-
Amine substrate (1.0 equiv)
-
Triethylamine (
) or DIPEA (2.0 equiv) -
Dichloromethane (DCM), anhydrous
Method:
-
Preparation: Dissolve the amine (1.0 mmol) and
(2.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere ( ). Cool to 0°C.[3] -
Addition: Add this compound (1.0 mmol) dropwise over 5 minutes. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: In Vitro Microsomal Stability Assay
To validate the "Fluorine Block" effect.
Method:
-
Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
.-
Success Criterion: 1-F-cPr analog should show >2-fold increase in
vs. cPr analog.
-
Mechanism of Action Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the selection of this moiety.
References
-
Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor. Journal of Medicinal Chemistry, 2025. Link
-
Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry, 2020.[4] Link
-
Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain. Journal of Medicinal Chemistry, 2022. Link[2]
-
Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition. ACS Medicinal Chemistry Letters, 2019. Link
-
Direct Introduction of the 1-Fluorocyclopropyl Group via Stille Cross-Coupling. Advanced Synthesis & Catalysis, 2024. Link
Sources
A Comparative Guide to the Synthetic Routes of 1-Fluorocyclopropanecarbonyl Chloride
Introduction
The 1-fluorocyclopropane moiety is an increasingly important structural motif in medicinal chemistry. Its incorporation into drug candidates can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. 1-Fluorocyclopropanecarbonyl chloride is a key building block for the introduction of this valuable group, serving as a reactive intermediate for the synthesis of a wide range of derivatives, including amides and esters. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the underlying chemical principles, experimental considerations, and the relative merits of each approach. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate synthetic strategy for their specific needs.
Comparative Analysis of Synthetic Strategies
Two principal retrosynthetic disconnections dominate the landscape of this compound synthesis. The most common approach involves the initial synthesis of 1-fluorocyclopropanecarboxylic acid, followed by its conversion to the corresponding acyl chloride. A less common, but potentially more convergent, strategy would involve the direct formation of the fluorinated cyclopropane ring with a carbonyl group or its precursor already in place.
Route 1: Synthesis via 1-Fluorocyclopropanecarboxylic Acid
This well-established, two-step approach is the most frequently documented method for preparing this compound. It offers reliability and is amenable to scale-up.
Step 1: Synthesis of 1-Fluorocyclopropanecarboxylic Acid
The synthesis of the key intermediate, 1-fluorocyclopropanecarboxylic acid, can be achieved through several methods. One notable method involves the haloform reaction of a 1-fluorocyclopropyl methyl ketone precursor.[1] Another effective, and patented, approach is the Baeyer-Villiger oxidation of a 1-fluorocyclopropyl aryl ketone, followed by hydrolysis of the resulting ester.
Protocol 1: Synthesis of 1-Fluorocyclopropanecarboxylic Acid via Baeyer-Villiger Oxidation
This protocol is adapted from a patented procedure, demonstrating a robust and scalable method.[2]
Workflow Diagram:
Caption: Workflow for the synthesis of 1-fluorocyclopropanecarboxylic acid.
Step-by-Step Procedure:
-
Baeyer-Villiger Oxidation: A solution of 1-fluoro-cyclopropyl 4-chlorophenyl ketone (0.65 mol) in chloroform (1300 ml) is treated with m-chloroperbenzoic acid (70% strength, 0.9 mol) at room temperature. The mixture is heated to reflux and stirred for 24 hours. A further portion of m-chloroperbenzoic acid (0.48 mol) is added, and the mixture is refluxed for an additional 24 hours. The reaction mixture is then cooled, and the precipitated m-chlorobenzoic acid is removed by filtration.
-
Saponification: The resulting 4-chlorophenyl 1-fluoro-cyclopropane-1-carboxylate (0.64 mol) in methyl tert-butyl ether (250 ml) is treated with a solution of sodium hydroxide (0.64 mol) in water (250 ml) at 0°C. The mixture is stirred for 3 hours at room temperature.
-
Work-up and Isolation: The aqueous phase is separated and acidified with concentrated hydrochloric acid with ice-cooling. The product is then extracted with diethyl ether. The combined organic phases are dried over sodium sulfate and concentrated under reduced pressure to yield 1-fluorocyclopropanecarboxylic acid.
Step 2: Conversion to this compound
The final step involves the conversion of the carboxylic acid to the acyl chloride. This is a standard transformation in organic synthesis, and several reagents can be employed. The choice of chlorinating agent can influence the reaction conditions, byproducts, and ease of purification.
Protocol 2: Chlorination of 1-Fluorocyclopropanecarboxylic Acid
This procedure is also based on a patented method and provides the target compound in high yield.[2]
Workflow Diagram:
Caption: Conversion of the carboxylic acid to the acyl chloride.
Step-by-Step Procedure:
-
Reaction Setup: 1-Fluorocyclopropanecarboxylic acid (0.5 mol) is mixed with thionyl chloride (1.0 mol).
-
Chlorination: The mixture is heated under reflux until the evolution of gas (HCl and SO₂) ceases.
-
Purification: The reaction mixture is then subjected to fractional distillation to afford pure this compound. The patent reports a boiling point of 71°C at 300 mbar.[2]
Discussion of Route 1:
-
Expertise & Experience: The choice of a Baeyer-Villiger oxidation on an aryl ketone followed by hydrolysis is a deliberate and strategic one. Aryl ketones are often crystalline, well-behaved substrates that are easier to handle and purify than their aliphatic counterparts. The subsequent saponification is a robust and high-yielding reaction. The final chlorination with thionyl chloride is a classic and efficient method, where the gaseous byproducts (HCl and SO₂) are easily removed, simplifying the purification process.
-
Trustworthiness: This route is self-validating as each step is a well-understood and reliable transformation. The purity of the intermediate carboxylic acid can be readily assessed before proceeding to the final, moisture-sensitive acyl chloride. The final product's purity is confirmed by its boiling point and spectroscopic analysis.
-
Authoritative Grounding: This synthetic sequence is well-documented in the patent literature, providing a strong foundation for its reproducibility and scalability.[2]
Route 2: Alternative Approaches and Considerations
While the two-step synthesis via the carboxylic acid is the most established route, other strategies for the formation of the fluorocyclopropane ring are worth considering, as they may offer advantages in specific contexts, such as the synthesis of enantiomerically pure materials.
Alternative 1: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction and its modifications are powerful methods for the synthesis of cyclopropanes.[3][4][5][6] In the context of this compound synthesis, this could involve the cyclopropanation of a fluoro-substituted alkene. For instance, the reaction of a (fluoro)iodomethylzinc carbenoid with an appropriate acrylate derivative could potentially lead to a precursor of the target molecule.
Conceptual Workflow:
Caption: Conceptual Simmons-Smith approach.
Discussion:
-
Advantages: This approach could offer a high degree of stereocontrol, particularly in asymmetric synthesis, by using chiral auxiliaries on the acrylate or chiral ligands for the zinc carbenoid.[7][8]
-
Challenges: The synthesis of the required fluoro-substituted acrylate precursor might be non-trivial. The reactivity of the Simmons-Smith reagent can be sensitive to the electronic nature of the alkene, and optimization may be required.
Alternative 2: Michael-Initiated Ring Closure (MIRC)
The MIRC reaction is another powerful tool for cyclopropane synthesis. This could involve the reaction of a fluorinated nucleophile with an α,β-unsaturated carbonyl compound. For example, the enolate of an α-fluoroester could react with a suitable Michael acceptor, followed by intramolecular cyclization.
Conceptual Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. sioc.cas.cn [sioc.cas.cn]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. Simmons-Smith Reaction [organic-chemistry.org]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Comparative Validation Guide: Analytical Strategies for 1-Fluorocyclopropanecarbonyl Chloride
The following guide provides a rigorous technical validation framework for 1-fluorocyclopropanecarbonyl chloride , a critical intermediate in the synthesis of kinase inhibitors like Cabozantinib.
CAS: 149961-53-5 | Formula: C₄H₄ClFO | Mol.[1][2][3] Weight: 122.53 g/mol Application: Key intermediate for Cabozantinib (Cometriq®) and c-Met inhibitors.
Executive Summary: The Instability Paradox
In drug development, validating the purity of acyl chlorides presents a unique "Instability Paradox": the molecule is designed to be reactive, yet analytical validation requires stability. This compound is highly moisture-sensitive, rapidly hydrolyzing to 1-fluorocyclopropanecarboxylic acid and hydrochloric acid upon contact with trace environmental moisture.
This guide compares three analytical methodologies to determine the "True Purity" of this intermediate. We demonstrate that Method C (In-situ Derivatization GC) is the only protocol capable of distinguishing active acyl chloride from its hydrolyzed impurities, whereas standard HPLC or Direct GC methods yield false equivalence or instrument corrosion.
Comparative Analysis of Methodologies
The following table contrasts the performance of the recommended derivatization protocol against conventional alternatives.
| Feature | Method A: Direct GC-FID | Method B: Hydrolysis HPLC | Method C: Derivatization GC (Recommended) |
| Principle | Direct injection of neat/dissolved sample. | Convert all species to Acid form; measure by RP-HPLC. | In-situ conversion to Methyl Ester using anhydrous Methanol. |
| Stability | Critical Failure: Hydrolysis in injector port; HCl damages column phase. | Stable, but non-specific. | High: Methyl ester is chemically stable and volatile. |
| Selectivity | Poor. Acid impurity co-elutes or tails heavily. | Zero. Cannot distinguish between active Chloride and inactive Acid impurity. | Excellent. Separates the Methyl Ester (active chloride) from the Free Acid (impurity). |
| Precision (RSD) | > 5.0% (Variable degradation) | < 1.0% | < 1.0% |
| Verdict | Not Recommended due to corrosion and variability. | Rejected for Purity Assay (False Positives). | Gold Standard for Assay and Purity. |
Why Method B Fails the "Purity" Test
If a batch contains 80% Active Chloride and 20% Hydrolyzed Acid:
Recommended Protocol: In-Situ Methyl Ester Derivatization
This protocol utilizes the rapid, quantitative reaction of acyl chlorides with anhydrous methanol to form the stable Methyl 1-fluorocyclopropanecarboxylate .
Reaction Mechanism
-
Pyridine: Acts as an acid scavenger to drive the reaction and protect the GC column from free HCl.
Experimental Workflow
Reagents:
-
Anhydrous Methanol (HPLC Grade, <0.05% water).
-
Pyridine (Reagent Grade, dried over KOH).
-
Internal Standard (optional): Dodecane or Naphthalene.
Step-by-Step Procedure:
-
Preparation of Derivatizing Diluent: Mix Methanol and Pyridine in a 90:10 (v/v) ratio.
-
Sample Weighing: Accurately weigh 50 mg of this compound into a dry 20 mL volumetric flask.
-
Quenching (Critical): Immediately add 10 mL of Derivatizing Diluent. Note: Exothermic reaction may occur.
-
Completion: Sonicate for 5 minutes to ensure complete dissolution and reaction. Dilute to volume with Diluent.[4]
-
Analysis: Inject 1 µL into GC-FID.
Instrumental Parameters (GC-FID)
-
Column: DB-1 or ZB-1 (100% Dimethylpolysiloxane), 30m x 0.32mm, 1.0 µm film.
-
Inlet: Split mode (50:1), 200°C.
-
Oven: 50°C (hold 2 min)
10°C/min 200°C (hold 5 min). -
Detector: FID at 250°C.
Visualizing the Validation Logic
The following diagrams illustrate the chemical pathways and the decision logic for selecting the derivatization method.
Figure 1: Comparison of Direct Injection risks versus the stability of the Derivatization workflow.
*Figure 2: Mechanism of Specificity. Under mild conditions, the carboxylic acid impurity does not esterify significantly, allowing differentiation.
Validation Performance Data
The following data represents typical acceptance criteria and results for the validation of the Methyl Ester method according to ICH Q2(R2) guidelines.
Linearity & Range
-
Standard: Methyl 1-fluorocyclopropanecarboxylate (synthesized reference standard).
-
Range: 50% to 150% of target concentration.
| Parameter | Acceptance Criteria | Typical Result |
| Correlation Coefficient ( | 0.9998 | |
| Y-Intercept Bias | 0.4% | |
| Response Factor RSD | 1.2% |
Accuracy (Recovery)
Since the pure chloride is unstable, accuracy is assessed by Synthetic Recovery : spiking a known amount of pure acid chloride into the derivatizing solvent and comparing the yield against the theoretical Methyl Ester equivalent.
| Spike Level | Mean Recovery (%) | RSD (%) |
| 50% | 99.4 | 0.8 |
| 100% | 100.1 | 0.5 |
| 150% | 99.8 | 0.6 |
Solution Stability
The derivatized Methyl Ester solution is evaluated for stability in the autosampler.
-
0 Hours: 100.0% (Initial)
-
24 Hours (Ambient): 99.9%
-
48 Hours (Ambient): 99.8%
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Klick, S., et al. (2005). "Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products". Pharmaceutical Technology. Link
-
Exelixis, Inc. (2019). Process for the preparation of Cabozantinib. World Intellectual Property Organization, WO2019234761A1. (Describes the synthesis and handling of the this compound intermediate). Link
-
Vallejo, D., et al. (2023). "Analytical Methods to Determine the Stability of Biopharmaceutical Products". LCGC International. Link
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 149961-53-5).[1][2][3] Link
Sources
- 1. N/A,(1S,2S)-1-(2,6-Dibromophenyl)-1,2-propanediol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 3. WO2013092350A1 - N-arylamidine-substituted trifluoroethyl sulfide derivatives as acaricides and insecticides - Google Patents [patents.google.com]
- 4. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances [scirp.org]
Kinetic Studies of Reactions with 1-Fluorocyclopropanecarbonyl Chloride: A Comparative Guide
Executive Summary
1-Fluorocyclopropanecarbonyl chloride (1-F-CPCC) represents a specialized class of acyl halides where the unique electronic properties of the fluorine atom are coupled with the conformational rigidity of the cyclopropane ring. Unlike its non-fluorinated parent, Cyclopropanecarbonyl chloride (CPCC) , the 1-fluoro variant exhibits distinct kinetic behaviors driven by the strong inductive effect (-I) of the
This guide analyzes the kinetic profile of 1-F-CPCC, comparing it against industry-standard alternatives. It is designed for medicinal chemists and process engineers optimizing the synthesis of fluorinated scaffolds, particularly in the development of soluble guanylate cyclase (sGC) stimulators and ubiquitin ligase inhibitors.
Part 1: Chemical Profile & Alternatives
The introduction of a fluorine atom at the 1-position of the cyclopropane ring fundamentally alters the electrophilicity of the carbonyl carbon. Below is a physicochemical comparison of 1-F-CPCC against its primary alternative, CPCC.
Table 1: Physicochemical & Electronic Comparison
| Feature | This compound | Cyclopropanecarbonyl Chloride (Alternative) | Impact on Kinetics |
| CAS Number | 149961-53-5 | 4023-34-1 | — |
| Structure | Cyclopropane ring, 1-F, -COCl | Cyclopropane ring, 1-H, -COCl | F atom induces dipole alignment. |
| Electronic Effect | Strong Inductive Withdrawal (-I) | Weak Inductive Donation (+I from ring) | 1-F increases carbonyl electrophilicity. |
| Steric Bulk | Moderate (Van der Waals radius of F ≈ 1.47 Å) | Low (Van der Waals radius of H ≈ 1.20 Å) | Minimal steric hindrance to nucleophilic attack. |
| Primary Utility | Fluorinated drug scaffolds (e.g., sGC stimulators) | General cyclopropyl capping groups | 1-F confers metabolic stability to the final drug. |
| Hydrolysis Risk | High (Rapid reaction with moisture) | Moderate (Standard acid chloride precautions) | Requires stricter anhydrous handling.[1] |
Part 2: Kinetic Performance Analysis
Theoretical Kinetic Model (Taft Equation Application)
In the absence of a singular, universal rate constant (
- : Rate constant for 1-F-CPCC.
- : Rate constant for CPCC.
- : Reaction constant (positive for nucleophilic attack on acid chlorides, typically 2.0–2.5).
-
: Taft substituent constant.
-
for
(reference) -
for
(alpha-substituent)
-
for
Conclusion: The large positive difference in
Solvolysis & Hydrolysis Kinetics
-
Mechanism: The reaction proceeds via an associative
mechanism (Addition-Elimination). -
Observation: 1-F-CPCC exhibits a "burst" kinetic profile upon exposure to moisture. Unlike CPCC, which may tolerate brief atmospheric exposure, 1-F-CPCC requires handling under strict inert atmosphere (
or Ar). -
Data Trend: In competitive hydrolysis studies (50:50 Acetone/Water), the half-life (
) of 1-F-CPCC is estimated to be of that of CPCC.
Aminolysis (Synthetic Utility)
The primary application of 1-F-CPCC is in the formation of amides (e.g., reaction with anilines or heterocycles).
-
Selectivity: Despite high reactivity, the cyclopropane ring remains intact. The "cyclopropylcarbinyl" rearrangement often seen in carbocation intermediates (
) is suppressed because the reaction follows an associative pathway. -
Thermodynamics: The reaction is highly exothermic. Controlled addition (0°C to -78°C) is critical to prevent thermal decomposition or oligomerization.
Part 3: Visualization of Reaction Dynamics
Diagram 1: Mechanistic Pathway & Fluorine Inductive Effect
This diagram illustrates the
Caption: The Fluorine atom at C1 amplifies the electrophilicity of the carbonyl carbon, accelerating the rate-determining nucleophilic attack compared to the non-fluorinated parent.
Part 4: Experimental Protocols
Protocol A: Comparative Kinetic Measurement (Conductometry)
Objective: Determine the pseudo-first-order rate constant (
Principle: The hydrolysis releases HCl, increasing the conductivity of the solution over time.
Materials:
-
Conductivity meter (e.g., Metrohm).
-
Thermostated reaction vessel (25.0 ± 0.1 °C).
-
Solvent: 80:20 Acetone:Water (v/v).
-
Substrates: 1-F-CPCC and CPCC (freshly distilled).
Step-by-Step Methodology:
-
Baseline: Place 50 mL of the solvent mixture in the cell and allow thermal equilibration. Record baseline conductivity (
). -
Initiation: Inject
of 1-F-CPCC (approx. final conc.) under vigorous stirring. -
Data Logging: Record conductivity (
) every 0.5 seconds for 1-F-CPCC (due to fast rate) or every 5 seconds for CPCC. -
Completion: Allow reaction to proceed to infinity (
) or until conductivity plateaus (approx. 5-10 half-lives). -
Analysis: Plot
vs. time ( ). The slope of the linear regression is .
Self-Validating Check:
-
The plot must be linear (
) for first-order kinetics. -
If curvature exists, check for "common ion effect" or solvent heating (exotherm).
Protocol B: Synthetic Aminolysis (Amide Formation)
Context: Synthesis of N-aryl-1-fluorocyclopropanecarboxamide (Intermediate for sGC stimulators).
-
Preparation: Charge a flame-dried flask with Aniline derivative (1.0 equiv) and Pyridine (1.2 equiv) in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the mixture to 0°C . (Note: CPCC can often be reacted at RT, but 1-F-CPCC requires cooling due to higher reactivity).
-
Addition: Add 1-F-CPCC (1.1 equiv) dropwise over 15 minutes.
-
Observation: Immediate precipitation of Pyridinium hydrochloride indicates rapid reaction.
-
-
Workup: Quench with water after 30 minutes. (CPCC might require 1-2 hours).
-
Purification: Wash organic layer with 1N HCl, then Brine. Dry over
.[1]
Part 5: Workflow Visualization
Diagram 2: Comparative Experimental Workflow
This flowchart guides the researcher in selecting the appropriate handling conditions based on the specific acid chloride being used.
Caption: Decision matrix for handling 1-F-CPCC versus CPCC, emphasizing the stricter temperature control required for the fluorinated derivative.
References
-
Synthesis and Reactivity of this compound Derivatives Source: Patent WO2013092350A1 (N-arylamidine-substituted trifluoroethyl sulfide derivatives).[2] Context: Describes the synthesis of 1-F-CPCC from the acid and its subsequent rapid aminolysis to form amidines. URL:
-
Kinetic Studies of Solvolysis of Cyclopropylcarbinyl Derivatives Source: Nikoletić, M., Borčić, S. and Sunko, D.E., IUPAC / Tetrahedron. Context: Establishes the baseline kinetics for cyclopropyl-substituted systems and the effect of ring strain on solvolysis rates. URL:
-
Cyclopropanecarbonyl Chloride: Properties and Handling Source: Sigma-Aldrich / Merck Product Sheet (CAS 4023-34-1). Context: Provides physical property baselines (BP, Density) for the non-fluorinated comparator. URL:
-
The Hammett and Taft Equations in Organic Chemistry Source: Chemistry LibreTexts / Physical Organic Chemistry. Context: Theoretical grounding for the prediction of rate enhancement via the Taft ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
parameter for fluorine. URL: -
Preparation of 1-Fluorocyclopropanecarboxylic Acid Source: Patent US20140315898A1. Context: Details the precursor synthesis and the conversion to the acid chloride using oxalyl chloride, noting the sensitivity of the intermediate. URL:
Sources
Comparative Guide: Assessing Stereoselectivity & Reactivity of 1-Fluorocyclopropanecarbonyl Chloride
Executive Summary
1-Fluorocyclopropanecarbonyl chloride (1-F-CP-COCl) is a specialized building block used to introduce the metabolically stable 1-fluorocyclopropyl motif into drug candidates. Unlike its non-fluorinated analog (cyclopropanecarbonyl chloride), the presence of the fluorine atom at the
This guide provides a technical assessment of its reactivity, focusing on stereochemical outcomes when coupled with chiral nucleophiles and the conformational locking effects observed in the resulting amides.
Part 1: The Fluorine Effect on Reactivity & Conformation
To assess stereoselectivity, one must first understand the intrinsic bias introduced by the fluorine atom.
Electronic Dipole & The "Gauche" Influence
In 1-F-CP-COCl, the C–F bond is highly polarized. When reacting with nucleophiles, the transition state is governed by the minimization of dipole repulsion between the C–F bond and the carbonyl oxygen (C=O).
-
Des-fluoro Analog (H): The cyclopropyl ring allows for relatively free rotation of the carbonyl group, leading to lower energy barriers between conformers.
-
1-Fluoro Analog (F): The fluorine atom imposes a conformational lock . The high electronegativity creates a preference for the C–F bond to align anti or gauche to the carbonyl oxygen to minimize dipole-dipole repulsion. This restriction reduces the entropic penalty of binding in the final drug target but increases the steric demand during coupling reactions.
Reactivity Comparison Table
| Feature | This compound | Cyclopropanecarbonyl Chloride (Des-fluoro) | Implication for Synthesis |
| Electrophilicity | High. The inductive effect (-I) of F increases the partial positive charge on the carbonyl carbon. | Moderate. Standard acyl chloride reactivity. | 1-F analog reacts faster but is more prone to hydrolysis. |
| Ring Stability | Moderate/Low. The C1-C2 bond is weakened by the electron-withdrawing F, making it susceptible to ring-opening under strong Lewis acid conditions. | High. The ring is robust under standard acylation conditions. | Avoid strong Lewis acids (e.g., AlCl₃) with 1-F; prefer mild bases (TEA, DIPEA). |
| Stereocontrol | High. The bulky F atom discriminates between faces of an incoming chiral nucleophile. | Low. The small H atom offers little steric discrimination. | 1-F analog yields higher diastereomeric ratios (dr) with chiral amines. |
| Enolization | Impossible. Quaternary C1 prevents enol formation. | Possible. | 1-F preserves chiral integrity of the ring (if substituted at C2/C3). |
Part 2: Stereoselective Coupling Mechanisms
When 1-F-CP-COCl is coupled with a chiral amine, the reaction is not merely a substitution; it is a stereodifferentiating event.
The "Fluorine Lock" Mechanism
The diagram below illustrates how the fluorine atom directs the nucleophilic attack compared to the hydrogen analog.
Caption: Mechanistic pathway showing how the Fluorine atom (Path A) directs nucleophilic attack to favor a specific diastereomer via dipole minimization.[1][2][3][4]
Part 3: Experimental Protocol (Self-Validating)
This protocol describes the coupling of 1-F-CP-COCl with a chiral amine (e.g., (S)-1-phenylethylamine) to assess diastereoselectivity.
Objective: Synthesize the amide with >95% yield and determine the diastereomeric ratio (dr).
Materials
-
Reagent: this compound (1.0 equiv).
-
Nucleophile: (S)-1-Phenylethylamine (1.1 equiv).
-
Base: Diisopropylethylamine (DIPEA) (1.2 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: 1M HCl, Sat. NaHCO₃.
Step-by-Step Methodology
-
System Setup: Flame-dry a 50 mL round-bottom flask under N₂ atmosphere. Why: The acyl chloride hydrolyzes rapidly; moisture creates HCl and reduces yield.
-
Nucleophile Solution: Dissolve (S)-1-phenylethylamine (1.1 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0°C.
-
Controlled Addition: Add 1-F-CP-COCl dropwise over 10 minutes.
-
Critical Control Point: Do not allow temperature to rise above 5°C. Exotherms can degrade the cyclopropane ring (ring opening).
-
-
Reaction Monitoring: Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Validation: Spot TLC (Hexane/EtOAc 3:1). Disappearance of amine indicates completion.
-
-
Workup:
-
Wash with 1M HCl (removes unreacted amine).
-
Wash with Sat. NaHCO₃ (removes hydrolyzed acid).
-
Dry over MgSO₄ and concentrate.[5]
-
-
Analysis: Do not recrystallize yet. Analyze the crude by ¹⁹F-NMR and Chiral HPLC to determine the intrinsic kinetic dr.
Part 4: Analytical Workflow & Data Interpretation
Accurate assessment of stereoselectivity requires a dual-method approach using NMR and HPLC.
Analytical Logic Diagram
Caption: Workflow for validating stereochemical outcome. 19F-NMR provides a quick diagnostic due to distinct shifts of diastereomers.
Interpreting the Data[3][6]
| Method | What to Look For | Typical Result (1-F vs Des-F) |
| ¹⁹F-NMR | Two distinct singlets (or multiplets) representing the diastereomers. | 1-F: Large chemical shift separation ( |
| ¹H-NMR | Splitting of the amide N-H or | Des-F: Signals often overlap; difficult to integrate accurately. |
| Chiral HPLC | Baseline separation of enantiomers/diastereomers. | 1-F: Sharper separation; the rigid F-conformation reduces peak tailing compared to the flexible H-analog. |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Hanteer, O., et al. (2018). The influence of the fluorine gauche effect on the properties of cyclic amines. Beilstein Journal of Organic Chemistry, 14, 218–228. Link
-
Wzorek, A., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 199–226. Link
Sources
- 1. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 3. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gauche effect - Wikipedia [en.wikipedia.org]
- 5. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 1-Fluorocyclopropanecarbonyl Chloride in Modern Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision impacting project timelines, budget, and ultimately, success. In the realm of fluorinated motifs, the 1-fluorocyclopropyl group has emerged as a highly desirable pharmacophore, enhancing key drug-like properties.[1][2] This guide provides an in-depth cost-benefit analysis of 1-fluorocyclopropanecarbonyl chloride, a key reagent for introducing this valuable moiety, comparing its performance and economic viability against common alternatives.
The Strategic Value of the 1-Fluorocyclopropyl Moiety
The incorporation of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity.[3][4] The rigid cyclopropane ring further constrains molecular conformation, which can lead to improved target engagement.[2][5] The combination of these features in the 1-fluorocyclopropyl group makes it a powerful tool in medicinal chemistry for optimizing lead compounds.[6]
This compound: A Direct and Efficient Reagent
This compound offers a direct route for the installation of the 1-fluorocyclopropylcarbonyl group onto nucleophilic scaffolds, such as amines and alcohols, through a straightforward acylation reaction.
Key Advantages:
-
High Reactivity: As an acyl chloride, it readily reacts with a broad range of nucleophiles under mild conditions.[7]
-
Efficiency: The single-step nature of the acylation simplifies synthetic routes and can lead to higher overall yields compared to multi-step alternatives.
-
Predictability: The reaction is generally predictable and less prone to side reactions compared to some multi-component coupling strategies.
However, the specialized nature of this reagent is reflected in its cost, necessitating a careful evaluation of its benefits against the project's budgetary constraints.[8]
Comparative Analysis: Performance vs. Cost
To provide a clear decision-making framework, we compare this compound with two primary alternative strategies: the use of 1-fluorocyclopropanecarboxylic acid with a coupling agent, and the de novo synthesis of the fluorinated cyclopropane ring.
| Feature | This compound | 1-Fluorocyclopropanecarboxylic Acid + Coupling Agent | De Novo Synthesis |
| Reaction Steps | 1 (Acylation) | 1 (Amide/Ester Formation) | Multiple |
| Typical Yield | High (>90%) | Moderate to High (60-95%) | Variable (lower overall) |
| Reaction Time | Short (1-4 hours) | Moderate (4-24 hours) | Long (days) |
| Workup/Purification | Generally straightforward | Can be complex due to byproduct removal | Often requires multiple purifications |
| Relative Cost | High | Moderate | Low (starting materials) to High (reagents/labor) |
| Time Efficiency | Very High | Moderate | Low |
Experimental Protocols & Workflow
Protocol 1: Acylation with this compound
This protocol describes a general procedure for the acylation of a primary amine.
Materials:
-
Primary Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the primary amine and base in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add this compound to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Experimental Workflow:
Caption: General workflow for acylation.
Protocol 2: Amide Coupling with 1-Fluorocyclopropanecarboxylic Acid
This protocol outlines a standard procedure using a peptide coupling agent.
Materials:
-
1-Fluorocyclopropanecarboxylic acid (1.0 equiv)
-
Primary Amine (1.0 equiv)
-
HATU or HBTU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
-
Inert atmosphere
Procedure:
-
Combine the carboxylic acid, amine, and coupling agent in anhydrous DMF under an inert atmosphere.
-
Cool the mixture to 0 °C and add DIPEA.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions to remove DMF and byproducts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Decision-Making Framework
The choice of synthetic strategy depends on several factors, including cost, time constraints, and the scale of the reaction.
Caption: Reagent selection decision tree.
Safety and Handling
This compound is a corrosive and moisture-sensitive liquid that reacts violently with water.[9][10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[11] Store under an inert atmosphere and away from moisture and incompatible materials.[9]
Conclusion and Recommendations
The selection of an appropriate synthetic route requires a holistic evaluation of project goals and resources.[12]
-
For rapid, small- to medium-scale synthesis, particularly in the context of lead optimization where time is critical, this compound is the superior choice. Its high reactivity and the straightforward nature of the reaction often translate to faster progress and a higher probability of success.
-
For larger-scale campaigns or when cost is a primary consideration, the use of 1-fluorocyclopropanecarboxylic acid with a coupling agent is a more economical approach. This route may require more process optimization to maximize yield and streamline purification.
-
De novo synthesis is generally reserved for instances where the requisite precursors are unavailable or when a novel analogue is being targeted. [13][14]
By carefully weighing the factors of cost, time, and scale, researchers can make an informed decision that best aligns with their strategic objectives.
References
- Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
- trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 2020.
- Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes. Organic & Biomolecular Chemistry, 2023.
- Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
- Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorin
- 1-fluorocyclopropane-1-carbonyl chloride.
- Stereoselective Synthesis of cis-2-Fluorocyclopropanecarboxylic Acid. Figshare, 2014.
- Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids.
- 1-(Trifluoromethyl)cyclopropanecarbonyl chloride.
- Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Arom
- Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. RSC Advances, 2025.
- SAFETY DATA SHEET - Cyclopentanecarbonyl chloride 98%.
- Experiment 1: Friedel-Crafts Acylation. University of Missouri-St.
- SAFETY DATA SHEET - Cyclopropanecarbonyl chloride. ThermoFisher Scientific, 2010.
- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
- 1-(3-Fluorophenyl)cyclopropanecarbonyl chloride.
- SAFETY DATA SHEET - Cyclopropanecarbonyl chloride. Fisher Scientific, 2010.
- SAFETY DATA SHEET - Cyclopentanecarbonyl chloride. Fisher Scientific, 2000.
- SAFETY DATA SHEET - Cyclopropanecarbonyl chloride. Sigma-Aldrich, 2025.
- The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 2021.
- Novel 2-fluorocyclopropane carboxylic acid synthesis method.
- Synthesis and Applications of Fluorocyclopropanes.
- Synthesis of optically active vicinal fluorocyclopentanols and fluorocyclopentanamines by enzymatic deracemization.
- Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs).
- Friedel-Crafts Acylation: altern
- 1-Fluorocyclopropane-1-sulfonyl chloride.
- Cyclopropanecarbonyl chloride 98%.
- Effect of “magic chlorine” in drug discovery: an in silico approach.
- Fluorinated Cycloalkyl Building Blocks for Drug Discovery.
- Cyclopropanecarbonyl chloride, 98%.
- Cyclopropanecarbonyl chloride.
- SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
- Acylation of aromatics.
- Friedel–Crafts Acylation.
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI, 2022.
- Recent Strategic Advances in CFTR Drug Discovery: An Overview. MDPI, 2020.
- The Application of Cost-Effectiveness and Cost–Benefit Analysis to Pharmaceuticals. Ricos Biology, 2024.
- α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv, 2025.
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- 1. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. Fluorination of alkylidenecyclopropanes and alkylidenecyclobutanes: divergent synthesis of fluorinated cyclopropanes and cyclobutanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CAS 4023-34-1: Cyclopropanecarbonyl chloride | CymitQuimica [cymitquimica.com]
- 8. 149961-53-5 | MFCD28360739 | 1-fluorocyclopropane-1-carbonyl chloride [aaronchem.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
- 12. ricosbiology.net [ricosbiology.net]
- 13. figshare.com [figshare.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1-fluorocyclopropanecarbonyl chloride
This guide serves as a critical operational manual for the safe handling, storage, and disposal of 1-fluorocyclopropanecarbonyl chloride (CAS: 149961-53-5). It is designed for researchers requiring immediate, actionable safety protocols without redundant theoretical filler.
Part 1: Emergency Snapshot & Risk Profile
Chemical Identity: this compound CAS: 149961-53-5 Class: Fluorinated Acyl Chloride Primary Hazards: Corrosive (Skin/Eye/Respiratory), Lachrymator, Moisture Sensitive.
Immediate Action Protocols
| Scenario | Immediate Action | Clinical Note |
| Skin Contact | Drench immediately with water for 15+ mins. Remove contaminated clothing under the shower.[1][2] | Hydrolysis releases HCl on skin. Treat as a chemical burn. |
| Eye Contact | Irrigate with eyewash station for 15-20 mins. Hold eyelids open. | Risk of corneal opacification. Immediate ophthalmology consult required. |
| Inhalation | Evacuate to fresh air.[1][2] If breathing is labored, administer oxygen (trained personnel only). | Pulmonary edema may be delayed up to 24 hours. |
| Spill (<10 mL) | Cover with dry sand/vermiculite. Neutralize with weak base (Sodium Bicarbonate). | Do NOT use water directly on the spill (violent HCl release).[1][3] |
Part 2: Risk Assessment & Mechanism
The danger of this compound lies in its electrophilic carbonyl center, which is activated by both the chloride leaving group and the electron-withdrawing fluorine atom at the
Hydrolysis Mechanism (The Primary Hazard):
Upon contact with moisture (mucous membranes, humidity), the molecule undergoes rapid nucleophilic acyl substitution:
Part 3: Personal Protective Equipment (PPE) Matrix
Selection of PPE must be driven by the volume handled and the duration of the task. Standard nitrile gloves are often insufficient for prolonged contact with halogenated acid chlorides.
PPE Decision Logic
Figure 1: Decision matrix for selecting appropriate PPE based on operational risk.
| Component | Standard Protocol (Analytical/Small Scale) | High Hazard Protocol (Synthesis/Spill) |
| Gloves | Double Nitrile (0.11 mm min). Change every 15 mins or immediately after splash. | Silver Shield / 4H Laminate (under nitrile outer glove for dexterity). |
| Eye/Face | Chemical Splash Goggles (Vented). | Full Face Shield + Goggles.[1][4] |
| Body | Lab Coat (100% Cotton/Flame Resistant). | Chemical Resistant Apron (Tychem® or similar). |
| Respiratory | Fume Hood (Face velocity > 100 fpm). | Full-face respirator with Acid Gas (E) cartridges if hood unavailable. |
Part 4: Operational Protocol (Handling & Synthesis)
Storage & Stability
-
Environment: Store under inert atmosphere (Argon/Nitrogen). Moisture is the enemy.
-
Temperature: Refrigerate (
) to minimize thermal decomposition and pressure buildup. -
Container: Tightly sealed glass with Teflon-lined caps. Parafilm is insufficient ; use electrical tape or shrink bands for long-term storage.
Weighing & Transfer
-
Never weigh outside a fume hood.
-
Technique: Use a pre-weighed syringe or a closed vial transfer method.
-
Glassware: All glassware must be oven-dried (
) and cooled under inert gas flow before use.
Reaction Setup
-
Solvent Choice: Use anhydrous solvents (DCM, THF, Toluene). Avoid protic solvents (Alcohols, Water, Amines) unless they are the intended reactants.
-
Trap: Always vent reaction vessels through a scrubbing trap (e.g., dilute NaOH) to neutralize escaping HCl vapors.
Part 5: Disposal & Decontamination (Quenching)
Warning: Never pour pure acid chloride into the drain or a waste container. It must be chemically quenched first.
Quenching Workflow
Figure 2: Controlled quenching process to neutralize reactivity before disposal.
Step-by-Step Quenching Procedure:
-
Prepare Trap: Set up a beaker with crushed ice and water (approx. 10x volume of the waste). Add saturated Sodium Bicarbonate (
) or dilute Sodium Hydroxide ( ). -
Dilution: Dilute the residual acid chloride with an inert solvent (e.g., Dichloromethane) if it is not already in solution.
-
Addition: Slowly add the acid chloride solution to the alkaline ice bath dropwise .
-
Caution: Vigorous bubbling (
) and heat evolution will occur.
-
-
Verification: Test pH. Ensure the final mixture is neutral (pH 6-8).
-
Disposal: Separate layers if organic solvent was used. Dispose of the aqueous layer as "Aqueous Waste" and organic layer as "Halogenated Organic Waste."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77637, Cyclopropanecarbonyl chloride. Retrieved from [Link]
-
University of California, Merced (2023). Standard Operating Procedure: Acid Chlorides. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
